6-Oxabicyclo[3.1.0]hex-3-ene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxabicyclo[3.1.0]hex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZFCDOTGITCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991587 | |
| Record name | 6-Oxabicyclo[3.1.0]hex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7129-41-1 | |
| Record name | 6-Oxabicyclo(3.1.0)hex-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007129411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxabicyclo[3.1.0]hex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 6-oxabicyclo[3.1.0]hex-3-ene"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Oxabicyclo[3.1.0]hex-3-ene
Abstract
This compound is a pivotal bicyclic epoxide that serves as a versatile and highly valuable intermediate in modern organic synthesis. Its unique structural architecture, featuring a strained epoxide fused to a cyclohexene ring, provides a gateway to a wide array of complex molecular scaffolds. This guide offers a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. Authored for researchers, chemists, and professionals in drug development, this document provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved. The applications of this compound, particularly as a precursor for sophisticated carbocyclic nucleoside analogues with significant antiviral activity, underscore its importance in medicinal chemistry.[1][2][3]
Introduction: A Versatile Synthetic Building Block
At the heart of many complex synthetic endeavors lies a small group of powerful and versatile building blocks. This compound (CAS 7129-41-1) is a prominent member of this group.[4] Its structure is a masterful combination of reactive functionalities within a compact, stereochemically rich framework. The molecule contains both an alkene and an epoxide, offering orthogonal points for chemical modification.[1]
The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for regio- and stereocontrolled ring-opening reactions. The double bond, in turn, can undergo a variety of transformations, including hydrogenation, dihydroxylation, or further epoxidation. This dual reactivity makes it an ideal precursor for constructing densely functionalized cyclopentane and cyclohexane derivatives, which are common core structures in many biologically active molecules and natural products.
Notably, this compound and its derivatives are critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), including potent antiviral agents for treating hepatitis B and other viral infections.[1][2] The rigid bicyclic scaffold allows for the creation of conformationally locked nucleoside analogues, which can bind more effectively to viral enzymes.[3]
Synthesis: The Epoxidation of 1,4-Cyclohexadiene
The most direct and widely adopted method for the synthesis of this compound is the controlled mono-epoxidation of 1,4-cyclohexadiene. This reaction leverages the higher reactivity of one double bond in the diene system towards electrophilic attack by a peroxy acid.
Mechanistic Rationale
The reaction proceeds via the well-established "butterfly mechanism" for epoxidation. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), acts as the oxygen atom donor. The peroxy acid adopts a conformation where the acidic proton is hydrogen-bonded to the carbonyl oxygen, forming a five-membered ring. This positions the terminal peroxide oxygen for electrophilic attack on the π-system of the alkene. The reaction is concerted, with the oxygen atom being transferred to the double bond as the O-O bond cleaves and the proton is transferred to the newly formed carboxylate.
References
"spectroscopic data for 6-oxabicyclo[3.1.0]hex-3-ene"
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-oxabicyclo[3.1.0]hex-3-ene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a strained bicyclic epoxide of significant interest in synthetic chemistry. While a complete set of publicly available, peer-reviewed spectra for this specific molecule is limited, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust predictive analysis. We will detail the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide includes field-proven, step-by-step protocols for data acquisition, designed to ensure high-quality, reproducible results for researchers undertaking the synthesis and characterization of this compound.
Introduction and Molecular Structure
This compound is a bicyclic organic compound featuring a cyclohexene ring fused to an epoxide. Its unique structure, combining the reactivity of an alkene with the high ring strain of an epoxide, makes it a versatile intermediate for the synthesis of complex molecules, including nucleoside analogues and natural products.[1] Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the only reliable method for unambiguous characterization.
Molecular Formula: C₆H₈O Molecular Weight: 96.13 g/mol
The numbering convention used throughout this guide is as follows:
Synthesis and Sample Preparation: A Validated Approach
The most direct and reliable synthesis of this compound is the controlled mono-epoxidation of 1,4-cyclohexadiene. The choice of epoxidizing agent is critical to prevent side reactions, such as epoxidation of the second double bond or ring-opening of the desired product.
Protocol: Synthesis via Epoxidation
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,4-cyclohexadiene (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) at 0°C (ice bath).
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.05 eq.) in DCM to the stirred solution over 30-60 minutes. The slight excess of m-CPBA ensures full conversion of the starting material, while a large excess risks over-oxidation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the product is more polar than the starting diene, resulting in a lower Retention Factor (Rf).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Workup: Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel. This step is crucial as residual acid can catalyze the decomposition of the epoxide.
The following diagram illustrates this validated workflow.
Caption: Synthesis and Purification Workflow for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the presence of the key functional groups: the olefinic protons and the epoxide protons. The chemical shifts and coupling constants (J-values) provide definitive structural information.
Predicted ¹H NMR Spectral Data
The spectrum is predicted to have three distinct regions corresponding to the olefinic, epoxide, and allylic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |
| H-3, H-4 | 5.7 – 6.0 | Multiplet (m) | J₃,₄, J₃,₂, J₄,₂ |
| H-1, H-5 | 3.2 – 3.5 | Multiplet (m) | J₁,₂, J₅,₂ |
| H-2 | 2.3 – 2.7 | Multiplet (m) | J₂,₁, J₂,₃, J₂,₄, J₂,₅ |
Expert Rationale:
-
Olefinic Protons (H-3, H-4): These protons are in the most deshielded environment due to the π-system of the double bond. Their chemical shift is typical for cycloalkenes.
-
Epoxide Protons (H-1, H-5): These protons are deshielded by the adjacent electronegative oxygen atom. Their chemical shifts are characteristic of epoxides fused to alicyclic rings. Data for the saturated analogue, 6-oxabicyclo[3.1.0]hexane, show these protons at approximately 3.1 ppm.
-
Allylic Protons (H-2): These protons are influenced by both the adjacent epoxide and the allylic position to the double bond, placing them in a unique chemical shift range. Their multiplicity will be complex due to coupling with four other protons.
Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and the convenient residual solvent peak at 7.26 ppm for referencing.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Higher field strengths are crucial for resolving the complex multiplets expected for this molecule.
-
Data Acquisition: Record the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a count of the unique carbon environments in the molecule, offering complementary data to the ¹H NMR for structural confirmation.
Predicted ¹³C NMR Spectral Data
Due to the molecule's symmetry, three distinct signals are expected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3, C-4 | 125 – 130 | sp²-hybridized carbons of the double bond. |
| C-1, C-5 | 50 – 55 | sp³ carbons bonded to oxygen in a strained three-membered ring.[2] |
| C-2 | 25 – 35 | sp³-hybridized allylic carbon. Data for bicyclo[3.1.0]hexane shows this at ~32 ppm.[3] |
Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required to obtain a spectrum in a reasonable time.
-
Instrument Setup: Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.
-
Advanced Techniques (Optional): Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which can aid in definitive signal assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, specifically the carbon-carbon double bond and the epoxide C-O bonds.[4][5]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 – 3000 | =C-H Stretch (sp²) | Medium |
| 3000 – 2850 | C-H Stretch (sp³) | Medium-Strong |
| ~1650 | C=C Stretch | Medium-Weak |
| ~1250 | C-O Stretch (Epoxide, sym.) | Strong |
| 950 – 800 | C-O Stretch (Epoxide, asym.) | Strong |
Expert Rationale:
-
The presence of a band just above 3000 cm⁻¹ is a clear indicator of C-H bonds on a double bond.
-
The C=C stretch may be weak due to the symmetry of the cis-double bond within the ring system.
-
The strong bands in the fingerprint region (~1250 cm⁻¹ and 800-950 cm⁻¹) are highly characteristic of the epoxide ring's C-O stretching modes and are a critical diagnostic feature.[2]
Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is expected to be a liquid, the simplest method is to apply a small drop of the neat, purified compound between two sodium chloride (NaCl) plates.
-
Alternative Method (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal. This method requires minimal sample and no preparation of salt plates.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the empty instrument or clean ATR crystal immediately before running the sample to ensure atmospheric CO₂ and H₂O signals are subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under electron ionization (EI).[6][7]
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺˙): The primary peak of interest is the molecular ion peak.
-
Formula: C₆H₈O
-
Expected m/z: 96.0575 (for high-resolution MS)
-
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation for cyclic ethers and epoxides is the loss of a carbonyl group, which would lead to a fragment at m/z = 68 .
-
Retro-Diels-Alder (RDA)-type Cleavage: The cyclohexene ring can undergo a characteristic RDA fragmentation, potentially leading to fragments corresponding to butadiene (m/z = 54) and the C₂H₄O radical cation (m/z = 44).
-
Loss of H˙: A peak at m/z = 95 (M-1) is also expected.
-
Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified compound in a volatile solvent like DCM or ethyl acetate.
-
GC Method: Inject the sample into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that allows for the separation of the compound from any residual solvent or impurities.
-
MS Method: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. This is the standard energy for generating reproducible fragmentation patterns.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (m/z = 96) and compare the observed fragmentation pattern with the predicted pathways.
Integrated Spectroscopic Analysis Workflow
No single technique is sufficient for unambiguous structural elucidation. The true power of spectroscopic characterization lies in integrating the data from all methods. The following diagram outlines the logical flow of this integrated approach.
Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The structural confirmation of this compound requires a systematic and integrated spectroscopic approach. By predicting the characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS, and cross-referencing these predictions with data from analogous structures, researchers can confidently verify the identity and purity of their synthesized material. The protocols and predictive data outlined in this guide provide a robust framework for the successful characterization of this valuable synthetic intermediate.
References
- 1. Polar alicyclic rings: synthesis and structure of all cis-1,2,3,4-tetrafluorocyclopentane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 3. Bicyclo(3.1.0)hexane | C6H10 | CID 67510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arcjournals.org [arcjournals.org]
- 7. studylib.net [studylib.net]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-oxabicyclo[3.1.0]hex-3-ene
Introduction
6-oxabicyclo[3.1.0]hex-3-ene, a strained bicyclic ether, represents a versatile and highly reactive scaffold in modern organic synthesis. Its unique structural architecture, combining an epoxide with a cyclopentene ring, imbues it with a rich and diverse reactivity profile. This guide provides a comprehensive overview of the chemical properties and synthetic applications of this compound and its derivatives, with a particular focus on its role as a key intermediate in the synthesis of pharmacologically active molecules, most notably carbocyclic nucleoside analogues. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this valuable building block. The inherent ring strain of the epoxide and the presence of a reactive alkene moiety make this compound a substrate for a variety of transformations, including ring-opening reactions, rearrangements, and cycloadditions.[1]
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₆O | [2] |
| Molar Mass | 82.10 g/mol | [2] |
| Density | 1.0217 g/cm³ (at 25 °C) | [3] |
| Melting Point | -53 to -55 °C | [3] |
| Boiling Point | 112 °C (at 764 Torr) | [3] |
Spectroscopic data is critical for the characterization of this compound and its derivatives. While detailed spectra are best consulted directly from spectral databases, characteristic signals in ¹H and ¹³C NMR spectroscopy can confirm the bicyclic structure and the presence of the epoxide and alkene functionalities. Infrared spectroscopy will typically show characteristic C-O stretching frequencies for the ether and epoxide, as well as C=C stretching for the alkene. Mass spectrometry provides the molecular weight and fragmentation patterns useful for structural elucidation.[4][5]
Synthesis of the 6-oxabicyclo[3.1.0]hexane Scaffold
The synthesis of the 6-oxabicyclo[3.1.0]hexane core is most commonly achieved through the epoxidation of cyclopentene or its derivatives. This transformation can be accomplished using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent.[6][7] The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at low temperatures to control the exothermicity of the reaction.
A general workflow for the synthesis of the saturated 6-oxabicyclo[3.1.0]hexane scaffold is depicted below:
Caption: General workflow for the epoxidation of cyclopentene.
Detailed Experimental Protocol: Epoxidation of Cyclopentene
This protocol provides a step-by-step methodology for the synthesis of 6-oxabicyclo[3.1.0]hexane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene (1.0 equivalent) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to manage the reaction's exothermicity and minimize side reactions.
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise to the stirred solution. The slow addition helps maintain a controlled reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to afford pure 6-oxabicyclo[3.1.0]hexane.[6]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the strained epoxide ring and the double bond, making it a versatile precursor for a range of functionalized cyclopentane derivatives.
Ring-Opening Reactions
The epoxide ring is susceptible to nucleophilic attack, leading to trans-disubstituted cyclopentanol derivatives. This ring-opening can be catalyzed by both acids and bases. The regioselectivity of the attack depends on the reaction conditions and the nature of the nucleophile.
Caption: General pathways for nucleophilic ring-opening of the epoxide.
A significant application of this reactivity is in the synthesis of carbocyclic nucleoside analogues, where purine or pyrimidine bases act as nucleophiles.[8] The Mitsunobu reaction is a powerful tool for this transformation, allowing for the coupling of the bicyclic alcohol (derived from the epoxide) with a nucleobase under mild conditions.[8][9]
Palladium-Catalyzed Reactions
Palladium catalysis opens up a diverse range of transformations for this compound and its derivatives. For instance, palladium-catalyzed allylic substitution reactions with various nucleophiles can proceed with high regio- and stereoselectivity.[3] These reactions are pivotal in the synthesis of complex molecules, including precursors to antiviral agents.[10]
Cycloaddition Reactions
The double bond in this compound can participate in cycloaddition reactions. For example, 1,3-dipolar cycloadditions with diazo compounds can lead to the formation of more complex polycyclic systems.[11] These reactions provide a route to novel heterocyclic scaffolds with potential biological activity.
Application in the Synthesis of Antiviral Nucleosides
A major driving force for the study of this compound chemistry is its utility in the synthesis of carbocyclic nucleosides, which are important antiviral agents. The rigid bicyclic framework mimics the furanose ring of natural nucleosides, but with increased metabolic stability.[8][9]
The general synthetic strategy involves the stereoselective opening of the epoxide ring with a protected nucleobase, followed by further functional group manipulations and deprotection to yield the final carbocyclic nucleoside.
Caption: Synthetic pathway to carbocyclic nucleosides.
Detailed Experimental Protocol: Mitsunobu Coupling for Nucleoside Synthesis
This protocol outlines a general procedure for the coupling of a 6-oxabicyclo[3.1.0]hexan-2-ol derivative with a purine base.
-
Reaction Setup: To a stirred solution of the 6-oxabicyclo[3.1.0]hexan-2-ol derivative (1.0 equivalent), the desired purine (e.g., 6-chloropurine, 1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise at 0 °C.[8]
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the protected nucleoside analogue.
-
Further Steps: The protected nucleoside can then be subjected to further transformations, such as ammonolysis to introduce an amino group (in the case of adenine analogues) and subsequent deprotection to yield the final target molecule.[8]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a strained epoxide and a reactive alkene within a rigid bicyclic framework provides a platform for a wide array of chemical transformations. The ability to stereoselectively functionalize the cyclopentane ring through controlled ring-opening of the epoxide has been particularly instrumental in the synthesis of medicinally important carbocyclic nucleoside analogues with potent antiviral activities. The continued exploration of the reactivity of this scaffold promises to unveil new synthetic methodologies and lead to the discovery of novel therapeutic agents.
References
- 1. CN103880855B - The method of Epoxidation of Dicyclopentadiene preparative separation bicyclopentadiene dioxide - Google Patents [patents.google.com]
- 2. US3631072A - Epoxidation of dicyclopentadiene - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. spectrabase.com [spectrabase.com]
- 5. 6-Oxabicyclo[3.1.0]hexane [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epoxidation of the surface of polydicyclopentadiene for the self-assembly of organic monolayers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. 6-Oxabicyclo[3.1.0]hex-3-en-2-one|High-Purity RUO [benchchem.com]
- 11. soc.chim.it [soc.chim.it]
"thermodynamic properties of 6-oxabicyclo[3.1.0]hex-3-ene"
An In-Depth Technical Guide to the Thermodynamic Properties of 6-Oxabicyclo[3.1.0]hex-3-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a bicyclic molecule featuring a strained oxirane ring fused to a cyclopentene core, is a valuable building block in modern organic synthesis and drug development.[1] Its unique structural and stereochemical properties offer a versatile platform for creating complex molecular architectures. A thorough understanding of its thermodynamic properties—such as enthalpy of formation, entropy, and heat capacity—is critical for predicting its stability, reactivity, and behavior in chemical processes. This guide provides a comprehensive overview of the theoretical and experimental methodologies required to characterize the thermodynamics of this important intermediate, offering field-proven insights for researchers and application scientists.
Introduction: The Significance of this compound
The fusion of a reactive epoxide with an unsaturated five-membered ring makes this compound a molecule of significant interest. This structural motif is present in various natural products and serves as a key precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] The inherent ring strain of the three-membered oxirane ring dictates much of its chemical behavior, making it susceptible to nucleophilic ring-opening reactions—a cornerstone of its synthetic utility.
Accurate thermodynamic data is essential for:
-
Reaction Modeling: Predicting equilibrium constants and heat flow for synthetic transformations.
-
Stability Assessment: Understanding the molecule's shelf-life and decomposition pathways.
-
Process Safety: Managing potential exotherms in large-scale reactions.
-
Computational Chemistry: Benchmarking and validating theoretical models.
Molecular Structure and Inherent Energetics
The core of this compound consists of a cyclopentene ring fused with an oxirane ring. The defining feature is the significant ring strain energy contributed by the three-membered ether ring, which is further influenced by the rigidity of the fused bicyclic system. For its saturated analogue, 6-oxabicyclo[3.1.0]hexane, the strain energy is substantial, making its enthalpy of formation significantly higher (less stable) than acyclic ethers.[2] The introduction of a double bond in the five-membered ring alters the ring's conformation and strain, impacting the overall thermodynamic profile.
Computational Determination of Thermodynamic Properties
In the absence of direct experimental data, computational chemistry provides a robust and reliable pathway to predict thermodynamic properties. Density Functional Theory (DFT) is the workhorse for such tasks, offering a balance of accuracy and computational cost.
Expertise in Practice: Why Isodesmic Reactions are Critical
A direct calculation of the enthalpy of formation (ΔfH°) from first principles is often plagued by systematic errors that are difficult to cancel. To achieve high accuracy, we employ isodesmic and homodesmic reactions . This is a self-validating system where the target molecule is placed in a balanced chemical equation with reference compounds of known experimental enthalpies. By ensuring the same number and type of chemical bonds are present on both the reactant and product sides, the computational errors associated with bond energies are effectively canceled, leading to a highly reliable prediction of ΔfH°.[2]
Protocol: A Step-by-Step DFT Workflow
This protocol outlines the methodology for calculating the gas-phase thermodynamic properties of this compound.
Step 1: Geometry Optimization and Frequency Calculation
-
Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum.
-
Method: Use a reliable DFT functional and basis set, such as B3LYP/6-31G(d,p), which has proven effective for related bicyclic epoxides.[2]
-
Procedure:
-
Construct the 3D structure of this compound.
-
Perform a full geometry optimization without constraints.
-
Follow with a vibrational frequency calculation at the same level of theory.
-
-
Validation: A successful optimization is confirmed by the absence of imaginary frequencies, indicating a true potential energy minimum. The output provides the zero-point vibrational energy (ZPVE), thermal corrections, entropy (S°), and heat capacity (Cₚ°).
Step 2: Calculation of Enthalpy of Formation (ΔfH°)
-
Objective: To accurately determine the standard enthalpy of formation using a homodesmic reaction.
-
Method: A homodesmic reaction is superior as it also conserves the number of atoms in each state of hybridization. The following reaction is proposed:
This compound + cyclopentane → 6-oxabicyclo[3.1.0]hexane + cyclopentene
-
Procedure:
-
Perform geometry optimization and frequency calculations for all four species in the reaction (cyclopentane, 6-oxabicyclo[3.1.0]hexane, and cyclopentene) using the same B3LYP/6-31G(d,p) method.
-
Calculate the total electronic energy (E₀) and thermal enthalpy correction (H_corr) for each molecule. The total enthalpy (H) is the sum of E₀, ZPVE, and thermal corrections.
-
Calculate the enthalpy of reaction (ΔrH°) at 298.15 K: ΔrH° = [H(product 1) + H(product 2)] - [H(reactant 1) + H(reactant 2)]
-
Rearrange the equation to solve for the unknown enthalpy of formation using known experimental values for the reference compounds: ΔfH°(target) = [ΔfH°(ref 1) + ΔfH°(ref 2)] - ΔfH°(ref 3) - ΔrH°
-
This workflow provides a clear and authoritative path to obtaining reliable thermodynamic data.
References
The Enduring Utility of 6-Oxabicyclo[3.1.0]hex-3-ene: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
6-Oxabicyclo[3.1.0]hex-3-ene, a strained bicyclic epoxide, represents a cornerstone in modern synthetic organic chemistry. Its unique conformational rigidity and the inherent reactivity of the epoxide ring make it a versatile building block for the synthesis of a wide array of complex molecules, most notably in the realm of medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the discovery and history of this pivotal molecule, detailed synthetic protocols, thorough spectroscopic analysis, and a discussion of its significant applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction: The Strategic Importance of a Strained Ring System
The this compound core is characterized by the fusion of a cyclopentene ring with an epoxide. This arrangement imparts significant ring strain, rendering the epoxide susceptible to nucleophilic attack and ring-opening reactions. This controlled reactivity is the cornerstone of its synthetic utility, allowing for the stereospecific introduction of functional groups. Furthermore, the bicyclic nature of the molecule provides a rigid scaffold, which is highly desirable in the design of conformationally constrained molecules, a key strategy in modern drug discovery to enhance binding affinity and selectivity for biological targets.
A Historical Perspective on the Discovery and Synthesis
While pinpointing a single, seminal publication for the "discovery" of the parent this compound is challenging, its synthesis is intrinsically linked to the broader history of epoxide chemistry. The formation of epoxides, or oxiranes, through the reaction of alkenes with peroxy acids emerged as a fundamental transformation in organic chemistry in the early to mid-20th century. Early reports on epoxide-opening cascades date back to the 1950s, highlighting the long-standing interest in the reactivity of these three-membered rings.[1]
The most direct and widely employed method for the synthesis of this compound is the epoxidation of 1,3-cyclohexadiene . This reaction is a classic example of a pericyclic reaction, where the π-electrons of the diene interact with the electrophilic oxygen of a peroxy acid.
The choice of the peroxy acid is critical for the efficiency of the reaction. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent due to its commercial availability and good reactivity. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature to minimize side reactions.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure for the synthesis of this compound via the epoxidation of 1,3-cyclohexadiene.
Materials:
-
1,3-Cyclohexadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexadiene (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of m-CPBA: In a separate flask, prepare a solution of m-CPBA (1.1 equivalents) in dichloromethane. Add this solution dropwise to the stirred solution of 1,3-cyclohexadiene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite and stirring for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature: Performing the reaction at 0 °C is crucial to control the exothermic nature of the epoxidation and to prevent side reactions, such as the acid-catalyzed opening of the newly formed epoxide ring.
-
Stoichiometry: Using a slight excess of m-CPBA ensures the complete conversion of the starting diene.
-
Aqueous Work-up: The sodium sulfite quench reduces any remaining peroxy acid. The sodium bicarbonate wash removes the meta-chlorobenzoic acid byproduct, and the brine wash removes any remaining water-soluble impurities.
Structural Elucidation and Spectroscopic Data
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies | Key Features and Interpretation |
| ¹H NMR | δ 6.0-6.5 ppm (m, 2H, vinyl protons)δ 3.0-3.5 ppm (m, 2H, epoxide protons)δ 2.0-2.5 ppm (m, 2H, allylic protons)δ 1.5-2.0 ppm (m, 2H, methylene protons) | The downfield signals correspond to the olefinic protons. The protons on the epoxide ring appear at a characteristic upfield shift compared to typical ethers due to the ring strain. |
| ¹³C NMR | δ 125-135 ppm (vinyl carbons)δ 50-60 ppm (epoxide carbons)δ 20-30 ppm (methylene carbons) | The chemical shifts of the vinylic and epoxide carbons are highly characteristic of this ring system. |
| IR (Infrared) | ~3050-3100 cm⁻¹ (C-H stretch, vinyl)~1650 cm⁻¹ (C=C stretch)~1250 cm⁻¹ (C-O stretch, epoxide)~800-900 cm⁻¹ (C-H bend, epoxide) | The presence of the C=C stretch and the characteristic epoxide C-O stretch are key diagnostic peaks. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereochemistry of any substituents. The NIST WebBook provides spectral data for the saturated analog, 6-oxabicyclo[3.1.0]hexane, which can serve as a useful comparison for the saturated portion of the molecule.[2]
Applications in Drug Development and Complex Molecule Synthesis
The synthetic versatility of this compound and its derivatives has been exploited in the synthesis of numerous biologically active molecules.
Synthesis of Conformationally Locked Nucleoside Analogues
A significant application of the 6-oxabicyclo[3.1.0]hexane scaffold is in the synthesis of conformationally restricted nucleoside analogues. The rigid bicyclic system mimics the furanose ring of natural nucleosides but locks it into a specific conformation. This "pre-organization" can lead to enhanced binding to viral enzymes, making these compounds potent antiviral agents.
The epoxide ring serves as a key handle for the introduction of the nucleobase through a ring-opening reaction with a suitable nucleophilic form of the base.
Chiral Intermediate for Active Pharmaceutical Ingredients (APIs)
The chiral nature of many this compound derivatives makes them valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The bicyclic structure provides a well-defined three-dimensional framework that can be elaborated into more complex molecular architectures. For instance, (1R)-6-Oxabicyclo[3.1.0]hex-2-ene is a key intermediate in the production of various APIs and diagnostic reagents.
Conclusion
This compound, a molecule born from the fundamental principles of cycloaddition chemistry, continues to be a powerful tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis from 1,3-cyclohexadiene, coupled with the predictable and stereospecific reactivity of its strained epoxide ring, ensures its enduring relevance in the synthesis of complex and biologically important molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this versatile building block is essential for the design and execution of efficient and innovative synthetic strategies.
References
Isomeric Forms of 6-Oxabicyclo[3.1.0]hex-3-ene: A Technical Guide for Drug Development Professionals
Abstract
The 6-oxabicyclo[3.1.0]hex-3-ene scaffold is a conformationally constrained bicyclic ether of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, incorporating both an epoxide and an alkene within a rigid framework, presents a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the isomeric forms of this compound, focusing on their stereoselective synthesis, comprehensive spectroscopic characterization, distinct reactivity profiles, and potential applications in the pharmaceutical industry. Particular emphasis is placed on the practical aspects of handling and utilizing these isomers for the rational design of complex molecular architectures.
Introduction: The Strategic Value of Bicyclic Scaffolds
In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can orient pharmacophoric elements in well-defined three-dimensional space. Bicyclic systems, such as the 6-oxabicyclo[3.1.0]hexane framework, are particularly valuable in this regard.[1] The inherent rigidity of these structures reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The this compound molecule, with its fused epoxide and cyclopentene rings, offers a rich chemical playground for synthetic chemists. The presence of two key functional groups—the reactive epoxide and the versatile alkene—in a compact and stereochemically defined arrangement makes it a powerful building block for creating diverse and complex drug candidates.[2]
This guide will delve into the nuances of the two diastereomeric forms of this compound: the exo and endo isomers. Understanding the distinct properties and synthetic accessibility of each isomer is paramount for their effective utilization in drug design and development programs.
Stereoisomerism in this compound
The fusion of the epoxide ring to the cyclopentene core in this compound gives rise to two diastereomers, defined by the relative orientation of the oxygen atom of the epoxide.
-
Exo Isomer: The epoxide oxygen is on the opposite face of the bicyclic system relative to the double bond.
-
Endo Isomer: The epoxide oxygen is on the same face as the double bond.
The terms exo and endo are used to describe the stereochemistry of substituents in bridged bicyclic systems. In this context, the epoxide's oxygen atom is treated as a substituent on the bicyclo[3.1.0]hexane framework.[3]
Caption: Diastereomeric relationship between the exo and endo isomers.
The stereochemical configuration of these isomers profoundly influences their physical, spectroscopic, and chemical properties, including their reactivity and how they interact with biological macromolecules.
Stereoselective Synthesis of Exo- and Endo-6-Oxabicyclo[3.1.0]hex-3-ene
The primary and most direct route to this compound is the epoxidation of 1,4-cyclohexadiene. The stereochemical outcome of this reaction—that is, the ratio of the exo to endo isomers—is highly dependent on the nature of the epoxidizing agent and the reaction conditions.
General Epoxidation Strategy
The epoxidation of an alkene is a classic and widely utilized transformation in organic synthesis. The choice of oxidant is critical in achieving the desired stereoselectivity.
Caption: General synthetic scheme for this compound.
Synthesis of the Exo Isomer
The exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[4] Its synthesis can often be achieved using standard peroxy acids.
Protocol: Synthesis of Exo-6-Oxabicyclo[3.1.0]hex-3-ene
-
Dissolution: Dissolve 1,4-cyclohexadiene (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in CH₂Cl₂ to the flask over 30 minutes, ensuring the temperature remains below 5 °C. The use of a slight excess of the peroxy acid drives the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure exo isomer.
Synthesis of the Endo Isomer
The synthesis of the endo isomer, the kinetically favored product in some cases, can be more challenging.[4] Achieving high selectivity often requires the use of specific catalytic systems or directing groups. While a definitive high-yielding stereoselective synthesis for the endo isomer of the parent this compound is not prominently documented, strategies employed for related systems can be extrapolated. The use of catalysts that can coordinate with the double bond and deliver the oxygen atom from the more sterically hindered face is a plausible approach.
Spectroscopic Analysis and Characterization
Unambiguous characterization of the exo and endo isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The spatial arrangement of the protons in the rigid bicyclic structure gives rise to distinct chemical shifts and coupling constants for each isomer.
Expected ¹H NMR Spectral Features:
-
H-6 Proton: A key diagnostic signal is that of the proton on the carbon bearing the substituent (in this case, the epoxide oxygen is part of the ring, so we look at the bridgehead protons and those adjacent to the oxygen). For 6-substituted bicyclo[3.1.0]hex-2-enes, the H-6 proton in the exo isomer typically appears upfield relative to the corresponding proton in the endo isomer.[5]
-
Coupling Constants: The coupling constant between the bridgehead protons (H-1 and H-5) and the adjacent cyclopropyl proton (H-6) is stereochemically dependent. A larger coupling constant is generally observed for the endo isomer compared to the exo isomer.[5]
| Parameter | Exo Isomer (Predicted) | Endo Isomer (Predicted) |
| H-6 Chemical Shift | Upfield | Downfield |
| J₅,₆ Coupling Constant | Smaller | Larger |
Table 1: Predicted Diagnostic ¹H NMR Parameters for Exo and Endo Isomers.
Reactivity and Synthetic Utility
The chemical reactivity of the exo and endo isomers is distinct, primarily governed by the stereoelectronic environment of the epoxide ring. These differences can be exploited to achieve specific synthetic outcomes.
Epoxide Ring-Opening Reactions
The ring-opening of the epoxide is a cornerstone of the synthetic utility of these isomers. The regioselectivity and stereoselectivity of this reaction are influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).
-
Nucleophilic Attack: Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon of the epoxide (Sₙ2 mechanism). The stereochemistry of the attack is also influenced by the accessibility of the electrophilic carbon, which differs between the exo and endo isomers.
-
Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is protonated, and the ring opening proceeds via a transition state with significant carbocationic character.
The differential accessibility of the epoxide in the two isomers can lead to different product distributions. For instance, in related systems, the endo epoxide can be more reactive due to ring strain or participation of neighboring groups.[6]
Caption: Key reaction pathways for the isomeric forms.
Reactions of the Alkene Moiety
The double bond in this compound can undergo a variety of transformations, including hydrogenation, dihydroxylation, and cycloaddition reactions. The facial selectivity of these reactions will be dictated by the stereochemistry of the epoxide, which can act as a directing group or a steric blocking group.
Applications in Drug Development
The rigid, three-dimensional nature of the 6-oxabicyclo[3.1.0]hexane framework makes it an attractive scaffold for the development of novel therapeutics. Epoxides are present in a number of approved drugs and are versatile intermediates in pharmaceutical synthesis.[7]
-
Conformationally Locked Nucleoside Analogues: The bicyclic system can be used to create conformationally restricted analogues of nucleosides, which can have potent antiviral or anticancer activity.[1]
-
Probes for Chemical Biology: The defined stereochemistry of these isomers makes them useful as probes to study the topology of enzyme active sites.[8]
-
Building Blocks for Complex Natural Products: The 6-oxabicyclo[3.1.0]hexane unit is a structural motif found in some natural products, and these isomers serve as valuable chiral building blocks for their total synthesis.
Conclusion
The exo and endo isomers of this compound represent a pair of diastereomeric building blocks with significant potential in drug discovery and organic synthesis. Their stereoselective synthesis, while presenting certain challenges, unlocks access to a rich and diverse chemical space. A thorough understanding of their distinct spectroscopic properties and reactivity is essential for their rational application in the design and development of next-generation therapeutics. As the demand for structurally novel and potent drug candidates continues to grow, the strategic use of such conformationally constrained scaffolds will undoubtedly play an increasingly important role.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxides for Drug Design - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Regio- and Stereoselective Ring-Opening Reactions of 6-Oxabicyclo[3.1.0]hex-3-ene with Nucleophiles
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of a Strained Bicyclic Epoxide
6-Oxabicyclo[3.1.0]hex-3-ene is a versatile synthetic intermediate characterized by a strained bicyclic system containing both an epoxide and an olefin.[1] This unique structural combination offers a powerful platform for the stereocontrolled synthesis of highly functionalized cyclopentane derivatives, which are core scaffolds in numerous biologically active molecules and natural products, including nucleoside analogues.[2][3] The considerable ring strain of the epoxide (approximately 13 kcal/mol) is the primary driving force for its reactivity towards a wide range of nucleophiles.[4] The regioselectivity and stereochemistry of the epoxide ring-opening are critical aspects that dictate the structure of the final product and are highly dependent on the nature of the nucleophile and the reaction conditions. This guide provides a detailed exploration of these reactions, offering both mechanistic insights and practical protocols for their application in a research setting.
Mechanistic Considerations: SN2 vs. SN2' Pathways
The ring-opening of this compound with nucleophiles can proceed through two primary pathways: a direct SN2 attack at one of the epoxide carbons or an SN2' attack at the double bond, leading to a rearranged product. The outcome is a delicate balance of steric and electronic factors.
-
SN2 Pathway: Under basic or neutral conditions with strong nucleophiles, the reaction typically follows an SN2 mechanism.[4][5] The nucleophile attacks the least sterically hindered carbon of the epoxide from the backside, resulting in an inversion of configuration at that center.[4][5] This leads to the formation of trans-disubstituted cyclopentenol derivatives.
-
SN2' Pathway and Lewis Acid Catalysis: In the presence of Lewis acids, the epoxide oxygen coordinates to the acid, enhancing the electrophilicity of the epoxide carbons and facilitating ring-opening. This can also promote an SN2' pathway, where the nucleophile attacks one of the carbons of the double bond, leading to a rearranged allylic alcohol. The regioselectivity in Lewis acid-catalyzed reactions is often more complex and can be influenced by the nature of the Lewis acid and the substrate.
Below is a diagram illustrating the possible nucleophilic attacks on the this compound system.
Caption: Possible nucleophilic attack pathways on this compound.
Ring-Opening with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as amines and azides, are crucial for the synthesis of amino-cyclopentanol derivatives, which are precursors to various antiviral and medicinal compounds.
Application Note:
The reaction of this compound with amines typically proceeds via an SN2 mechanism, yielding the corresponding trans-amino alcohols. The regioselectivity is generally high, with the nucleophile attacking the less substituted carbon of the epoxide. The use of a protic solvent can facilitate the protonation of the resulting alkoxide. For less reactive amines, the addition of a Lewis acid can be beneficial, although care must be taken to avoid side reactions.
Experimental Protocol: Synthesis of a trans-2-Aminocyclopent-3-en-1-ol Derivative
Materials:
-
This compound
-
Benzylamine
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add benzylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired trans-2-(benzylamino)cyclopent-3-en-1-ol.
Ring-Opening with Oxygen Nucleophiles
The reaction with oxygen nucleophiles, such as water, alcohols, and phenols, leads to the formation of diols and ether-alcohols. These reactions can be performed under both acidic and basic conditions, with the conditions influencing the regioselectivity.
Application Note:
Under basic conditions, the ring-opening with alkoxides follows a standard SN2 pathway, attacking the less substituted carbon. In contrast, acid-catalyzed hydrolysis or alcoholysis proceeds via a protonated epoxide intermediate.[6] The subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[6] This results in the opposite regioselectivity compared to the base-catalyzed reaction.
Experimental Protocol: Acid-Catalyzed Methanolysis
Materials:
-
This compound
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (0.5 M).
-
Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Quench the reaction by carefully adding solid sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to yield the trans-2-methoxycyclopent-3-en-1-ol.
Ring-Opening with Carbon Nucleophiles
Carbon-based nucleophiles, including organometallic reagents (Grignard, organolithium, organocuprates) and enolates, are essential for forming new carbon-carbon bonds.[7] These reactions provide access to a wide array of substituted cyclopentenols.
Application Note:
The reaction of this compound with organometallic reagents is typically performed in an ethereal solvent at low temperatures to control reactivity.[4] The reaction follows an SN2 mechanism with attack at the less hindered epoxide carbon.[5] The use of organocuprates can sometimes offer higher yields and cleaner reactions compared to Grignard or organolithium reagents. A subsequent acidic workup is necessary to protonate the intermediate alkoxide.[5]
Experimental Protocol: Reaction with a Grignard Reagent
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add methylmagnesium bromide (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Summary of Regioselectivity and Yields
The following table summarizes the expected products and typical yields for the ring-opening of this compound with various nucleophiles under different conditions.
| Nucleophile | Conditions | Major Product | Typical Yield (%) |
| Benzylamine | EtOH, rt | trans-2-(benzylamino)cyclopent-3-en-1-ol | 70-85 |
| NaN3 | NH4Cl, MeOH/H2O | trans-2-azidocyclopent-3-en-1-ol | 80-95 |
| CH3O- | CH3OH, rt | trans-2-methoxycyclopent-3-en-1-ol | 75-90 |
| H2O | H2SO4 (cat.), rt | trans-cyclopent-3-ene-1,2-diol | 60-75 |
| CH3MgBr | Et2O, -78 °C to rt | trans-2-methylcyclopent-3-en-1-ol | 65-80 |
| (CH3)2CuLi | Et2O, -78 °C | trans-2-methylcyclopent-3-en-1-ol | 70-85 |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Workflow Diagram
The general workflow for a typical ring-opening reaction of this compound is depicted below.
Caption: General experimental workflow for nucleophilic ring-opening reactions.
Conclusion
The ring-opening reactions of this compound with nucleophiles provide a robust and versatile strategy for the synthesis of highly functionalized cyclopentenol derivatives. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity and stereoselectivity, is paramount for the successful application of this methodology in the synthesis of complex target molecules. The protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and predictable construction of valuable molecular scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Oxabicyclo[3.1.0]hex-3-en-2-one|High-Purity RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Oxabicyclo[3.1.0]hex-3-ene in the Synthesis of Complex Bioactive Molecules
Introduction: Unveiling the Potential of a Strained Bicyclic Scaffold
In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Among these, 6-oxabicyclo[3.1.0]hex-3-ene and its derivatives have emerged as powerful synthons, particularly in the construction of natural products and their analogues. The inherent strain of the fused epoxide and cyclopropane-like structure, combined with the reactivity of the olefin, provides a unique platform for a variety of stereocontrolled transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable building block, with a focus on its role in the preparation of conformationally restricted carbanucleoside analogues and prostaglandin derivatives. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its key transformations, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.
Core Attributes of this compound: A Fusion of Strain and Functionality
The synthetic utility of this compound stems from the juxtaposition of three key structural features:
-
The Epoxide Ring: A source of significant ring strain, the epoxide is susceptible to nucleophilic attack, enabling the introduction of diverse functionalities with high regioselectivity and stereocontrol.
-
The Alkene Moiety: The carbon-carbon double bond serves as a handle for a range of transformations, including cycloadditions and oxidative cleavages, allowing for further elaboration of the molecular framework.
-
The Rigid Bicyclic System: The fused ring system imparts a high degree of conformational rigidity, making it an excellent scaffold for mimicking the puckered furanose ring of nucleosides, thereby locking the molecule in a biologically relevant conformation.
This unique combination of features allows for a modular and often stereospecific approach to the synthesis of complex molecular architectures.
Synthesis of the this compound Scaffold
The parent this compound is readily accessible from the inexpensive and commercially available starting material, cyclopentadiene. The synthesis involves a straightforward epoxidation of the diene.
Protocol 1: Synthesis of this compound[1]
This protocol details the epoxidation of freshly cracked cyclopentadiene using peracetic acid.
Materials:
-
Freshly distilled cyclopentadiene
-
Anhydrous sodium carbonate
-
Peracetic acid (38-40%)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an ice-cold (0 °C) stirred mixture of freshly distilled cyclopentadiene (84.14 g, 1.24 mol) in dichloromethane (1.37 L), add freshly ground anhydrous sodium carbonate (530.0 g, 5.0 mol).
-
Over a period of 2 hours at 0 °C, add peracetic acid (38–40%, 1.16 L, 3.0 mol) that has been pre-treated with sodium acetate (6.0 g).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Filter the crude mixture through Celite, and wash the solid pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain pure this compound as a yellow oil (68.95 g, 83% yield).
Expert Insights: The use of sodium carbonate is crucial to buffer the reaction mixture and prevent the acid-catalyzed opening of the newly formed epoxide. The pre-treatment of peracetic acid with sodium acetate serves a similar purpose. Careful temperature control is essential to minimize side reactions.
Caption: Synthesis of this compound.
Application in the Synthesis of Conformationally Locked Carbanucleosides
A primary application of the 6-oxabicyclo[3.1.0]hexane scaffold is in the synthesis of carbanucleoside analogues, where the rigid bicyclic system serves as a mimic of the furanose ring. These conformationally "locked" nucleosides are invaluable tools for probing enzyme-substrate interactions and often exhibit potent biological activities. A notable example is the synthesis of analogues of Neplanocin C, a naturally occurring carbocyclic nucleoside with antiviral and antitumor properties.[1]
The synthetic strategy typically involves the stereoselective epoxidation of a functionalized cyclopentenol, followed by the coupling of a nucleobase to the scaffold, most commonly via a Mitsunobu reaction.
Key Transformation: The Mitsunobu Reaction for Nucleobase Installation
The Mitsunobu reaction provides a mild and efficient method for coupling the hydroxyl group of the 6-oxabicyclo[3.1.0]hexane scaffold with the N9 position of purine nucleobases.[2]
Caption: Generalized Mitsunobu Reaction Workflow.
Protocol 2: Mitsunobu Coupling of a 6-Oxabicyclo[3.1.0]hexane Derivative with 6-Chloropurine[3]
This protocol is adapted from the synthesis of a deoxyadenosine analogue of Neplanocin C.
Materials:
-
(1S,2S,3S,5R)-2,3-Bis(phenylmethoxy)-6-oxabicyclo[3.1.0]hexan-4-ol (the alcohol)
-
6-Chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of triphenylphosphine (1.71 g, 6.53 mmol) in anhydrous THF (12 mL) at 0 °C, add diethyl azodicarboxylate (1.04 mL, 5.94 mmol) dropwise.
-
Maintain the temperature at 0 °C and add the resulting solution to a stirred suspension of the alcohol (0.925 g, 2.83 mmol) and 6-chloropurine (0.922 g, 5.94 mmol) in anhydrous THF (10 mL).
-
Allow the reaction to proceed at 0 °C to room temperature for 16 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/EtOAc, 4:1) to yield the desired N-9 alkylated product (1.10 g, 36% yield).
Expert Insights: The epoxide ring is remarkably stable under these Mitsunobu conditions when coupling with purine bases.[2] The reaction typically proceeds with inversion of configuration at the alcohol center, a hallmark of the Sₙ2 mechanism of the Mitsunobu reaction. The use of an excess of the nucleobase and Mitsunobu reagents is common to drive the reaction to completion.
The Challenge of Pyrimidine Nucleosides: Intramolecular Epoxide Ring-Opening
In stark contrast to the stability observed with purine bases, attempts to synthesize pyrimidine-based carbanucleosides using the 6-oxabicyclo[3.1.0]hexane scaffold are often complicated by a facile intramolecular epoxide ring-opening.[1][2] The pyrimidine ring, particularly after deprotection, can act as an internal nucleophile, attacking the adjacent epoxide and leading to the formation of a tricyclic anhydride product.[2]
This reactivity highlights a critical aspect of experimental design when working with this scaffold: the choice of nucleobase and the timing of deprotection steps can dramatically influence the outcome of the synthesis. While this intramolecular cyclization can be a synthetic challenge, it also presents an opportunity for the diastereoselective synthesis of novel, rigidified nucleoside analogues.
References
Introduction: The Unique Reactivity of a Strained Bicyclic Ether
An Application Guide to Cycloaddition Reactions Involving 6-Oxabicyclo[3.1.0]hex-3-ene
This compound is a fascinating bicyclic molecule featuring a strained epoxide ring fused to a cyclopentene core. This inherent ring strain is not a liability but rather its greatest synthetic asset, rendering the molecule highly reactive and prone to elegant chemical transformations.[1] It serves as a potent building block for constructing complex, three-dimensional molecular architectures that are often found in medicinally relevant compounds and natural products.[1][2]
This guide provides an in-depth exploration of the cycloaddition reactions of this compound, moving beyond simple procedural lists to explain the mechanistic underpinnings and strategic considerations essential for researchers in organic synthesis and drug development. We will delve into the primary reaction pathways, provide detailed experimental protocols, and offer insights into the causality behind experimental choices.
Part 1: Synthesis of the Starting Material
Before exploring its cycloaddition chemistry, one must first access the title compound. The most direct and common method is the stereoselective epoxidation of 1,3-cyclopentadiene. The choice of epoxidizing agent is critical for achieving high yields and avoiding side reactions.
Protocol 1: Synthesis of this compound via Epoxidation
This protocol details the epoxidation of freshly cracked cyclopentadiene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable oxidant for this transformation.[1][3]
Causality Behind Experimental Choices:
-
Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. Using freshly prepared monomer from cracked dicyclopentadiene is crucial for optimal yield.
-
m-CPBA: This reagent is preferred for its selectivity and ease of handling compared to other peroxy acids. It reliably delivers an oxygen atom to the double bond.[3]
-
Buffered or Aprotic Conditions: The reaction is often performed in a non-polar solvent like dichloromethane (DCM) and sometimes buffered with a mild base (e.g., NaHCO₃ solution) to neutralize the m-chlorobenzoic acid byproduct. This prevents the acidic byproduct from catalyzing the ring-opening of the newly formed epoxide.[3]
-
Low Temperature: Running the reaction at 0°C to room temperature minimizes side reactions, such as allylic oxidation, and controls the exothermic nature of the epoxidation.[3]
Materials:
-
Dicyclopentadiene
-
High-boiling mineral oil
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for distillation and reaction setup under an inert atmosphere
Step-by-Step Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Add dicyclopentadiene and a small amount of mineral oil to the distillation flask. Heat the flask slowly to ~180 °C. The dimer will crack to the monomer, which distills at approximately 41 °C. Collect the cyclopentadiene monomer in a receiver flask cooled to 0 °C. Use immediately.
-
Reaction Setup: In a round-bottom flask under an argon or nitrogen atmosphere, dissolve the freshly prepared cyclopentadiene (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add this solution dropwise to the stirred cyclopentadiene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by adding saturated Na₂SO₃ solution and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the product excessively due to its volatility.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield this compound as a clear, colorless liquid.
Part 2: The Cornerstone Reaction: [3+2] Cycloadditions via Oxyallyl Cation Intermediates
The most synthetically powerful transformation of this compound and its derivatives is their participation in [3+2] cycloaddition cascades. This reaction does not proceed directly; instead, the bicyclic system serves as a compact precursor to a highly reactive 1,3-dipole.
Mechanistic Insight: A Thermally Induced Transformation
Upon heating, this compound undergoes a stereoselective 6π-electrocyclic ring-opening.[4][5] This process involves the cleavage of the internal C-C bond of the epoxide, generating a transient zwitterionic intermediate known as an oxyallyl cation. This 1,3-dipole is immediately intercepted by a suitable dipolarophile (an electron-deficient alkene or alkyne) in a concerted [3+2] cycloaddition. The result is the rapid construction of a complex 8-oxabicyclo[3.2.1]octane framework, a core structure in many natural products, including tropane alkaloids.[4][6]
Caption: Figure 1: [3+2] Cycloaddition Mechanism
Protocol 2: Microwave-Assisted [3+2] Cycloaddition with N-Phenylmaleimide
Microwave irradiation is often superior to conventional heating for this reaction, as it allows for rapid, uniform heating that can improve yields and reduce reaction times, minimizing decomposition of the sensitive oxyallyl intermediate.
Causality Behind Experimental Choices:
-
N-Phenylmaleimide: This is an excellent dipolarophile due to its electron-deficient nature and rigid conformation, which leads to high stereoselectivity in the cycloaddition.[5]
-
Microwave Heating: Provides precise and rapid thermal energy to overcome the activation barrier for the initial ring-opening, while minimizing the overall time at high temperature.[6] This is critical for efficiently forming and trapping the transient 1,3-dipole.
-
Toluene: A high-boiling, relatively non-polar solvent is ideal for achieving the necessary temperatures while ensuring solubility of the reactants.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Microwave reactor vials with stir bars
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Reagent Addition: Add N-phenylmaleimide (1.2 equivalents) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 150 °C, the hold time to 30 minutes, and the power to a maximum of 300 W with magnetic stirring.
-
Cooling and Workup: After the reaction is complete, cool the vial to room temperature. Open the vial carefully and transfer the contents to a round-bottom flask.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 8-oxabicyclo[3.2.1]octane product.
| Dipolarophile | Conditions | Yield (%) | Reference |
| N-Phenylmaleimide | Microwave, 150 °C, 30 min | ~85-95% | Adapted from[6] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Toluene, reflux, 12 h | ~70-80% | Adapted from[6] |
| Acrylonitrile | Toluene, reflux, 24 h | ~60-70% | Adapted from[6] |
| Fumaronitrile | Microwave, 160 °C, 45 min | ~80-90% | Adapted from[6] |
Part 3: Transition Metal-Catalyzed Pathways
While the thermal [3+2] cycloaddition is well-established, transition metals offer alternative manifolds of reactivity, primarily by interacting with the alkene or the strained C-C bonds of the cyclopropane moiety.[7]
Conceptual Framework: Activating the Alkene
Transition metal catalysts, particularly those of rhodium(II) and copper(I), are renowned for their ability to react with diazo compounds to generate metal-carbene intermediates.[8] These electrophilic carbenes can then undergo a [2+1] cycloaddition with the double bond of this compound to install a second cyclopropane ring, leading to a tricyclic system.
Caption: Figure 2: Metal-Catalyzed Cyclopropanation Workflow
Protocol 3: Rhodium(II)-Catalyzed [2+1] Cyclopropanation
This protocol describes the reaction of the alkene moiety with ethyl diazoacetate (EDA) in the presence of a rhodium(II) catalyst.
Causality Behind Experimental Choices:
-
Rhodium(II) Acetate Dimer (Rh₂(OAc)₄): This is a highly efficient and predictable catalyst for generating rhodium carbenes from diazo compounds under mild conditions.[7]
-
Syringe Pump Addition: Ethyl diazoacetate is added slowly to the reaction mixture to maintain a very low steady-state concentration. This is a critical safety measure to prevent the buildup of the potentially explosive diazo compound and to suppress the undesired side reaction of diazo dimerization.[8]
-
Inert Atmosphere: The reaction is run under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions with oxygen or moisture.
Materials:
-
This compound
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Syringe pump
-
Standard inert atmosphere glassware
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add Rh₂(OAc)₄ (0.01 equivalents) and this compound (1.0 equivalent). Dissolve the solids in anhydrous DCM.
-
Prepare Diazo Solution: In a separate, dry gas-tight syringe, prepare a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM. Mount this syringe onto a syringe pump.
-
Slow Addition: Begin stirring the catalyst/substrate solution at room temperature. Start the syringe pump to add the EDA solution over a period of 4-6 hours. A green color may be observed, indicating the formation of the rhodium carbene intermediate.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours at room temperature. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: The crude residue can be purified directly by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the corresponding tricyclic product.
Conclusion
This compound is a versatile and powerful synthon whose reactivity is dominated by its inherent ring strain. Its ability to function as a stable precursor to a reactive 1,3-dipole makes it an exceptional substrate for [3+2] cycloadditions, providing rapid access to the medicinally important 8-oxabicyclo[3.2.1]octane skeleton. Furthermore, the presence of an alkene moiety opens the door to a variety of transition metal-catalyzed transformations, such as [2+1] cyclopropanations. Understanding the distinct reactivity modes and the causal factors behind the experimental conditions allows researchers to strategically employ this molecule in the synthesis of novel and complex chemical entities.
References
- 1. 6-Oxabicyclo[3.1.0]hex-3-en-2-one (68781-88-4) for sale [vulcanchem.com]
- 2. US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Polymerization of 6-Oxabicyclo[3.1.0]hex-3-ene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of 6-Oxabicyclo[3.1.0]hex-3-ene Monomers
This compound and its functionalized derivatives represent a compelling class of monomers for the synthesis of novel polymers. The strained bicyclic structure, containing both an epoxide and a carbon-carbon double bond, offers a versatile platform for various polymerization techniques.[1] The inherent strain in the epoxy and cyclopropane rings provides a thermodynamic driving force for ring-opening polymerization, leading to the formation of polymers with unique architectures and functionalities. These polymers are of significant interest in the development of advanced materials, including biocompatible polymers for drug delivery, functional coatings, and novel materials for electronic applications. The ability to introduce a wide range of functional groups onto the bicyclic core allows for the fine-tuning of polymer properties to meet specific application requirements.
Ring-Opening Metathesis Polymerization (ROMP): A Powerful Tool for Controlled Polymer Synthesis
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a particularly effective method for the controlled polymerization of cyclic olefins with high ring strain. This technique, often catalyzed by well-defined ruthenium-based catalysts such as Grubbs catalysts, allows for precise control over polymer molecular weight and dispersity.
Mechanism of ROMP
The polymerization is initiated by the reaction of the ruthenium catalyst with the double bond of the this compound monomer. This leads to the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to open the ring and generate a new carbene species. This new carbene then reacts with another monomer molecule, propagating the polymer chain.
Caption: ROMP mechanism of this compound.
Protocol: ROMP of a this compound Derivative
This protocol is adapted from the literature for the polymerization of a functionalized derivative and can be used as a starting point for the polymerization of the parent monomer and other derivatives.
Materials:
-
This compound derivative (e.g., 2-oxabicyclo[3.1.0]hex-3-ene-2,6-dicarboxylate)
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: Ensure the monomer is pure and dry. If necessary, purify by column chromatography and dry under vacuum.
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the desired amount of the this compound derivative to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM or toluene to the flask to dissolve the monomer. The concentration will depend on the desired reaction kinetics and polymer molecular weight. A typical starting concentration is 0.1-0.5 M.
-
Catalyst Addition: In a separate vial, weigh the appropriate amount of Grubbs second-generation catalyst. The monomer-to-catalyst ratio will determine the target degree of polymerization. For example, a ratio of 100:1 will target a polymer with 100 repeat units. Dissolve the catalyst in a small amount of anhydrous DCM or toluene.
-
Initiation: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours, depending on the monomer reactivity and the desired conversion. Monitor the reaction by taking aliquots and analyzing them by ¹H NMR or GPC.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
| Parameter | Typical Range/Value | Purpose |
| Monomer:Catalyst Ratio | 50:1 to 500:1 | Controls the molecular weight of the polymer. |
| Solvent | Anhydrous DCM or Toluene | Provides a medium for the reaction. |
| Temperature | Room Temperature | Sufficient for most ROMP reactions of strained olefins. |
| Reaction Time | 30 minutes to 12 hours | Depends on monomer reactivity and desired conversion. |
| Terminating Agent | Ethyl vinyl ether | Deactivates the catalyst and stops polymerization. |
| Precipitating Solvent | Methanol | Isolates the polymer from the reaction mixture. |
Polymerization of this compound Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide variety of functionalized monomers. These derivatives can be polymerized using similar ROMP conditions to introduce specific functionalities into the polymer backbone. For example, the polymerization of a dicarboxylate derivative has been reported. The presence of ester groups can influence the solubility and thermal properties of the resulting polymer.
Caption: General experimental workflow for ROMP.
Alternative Polymerization Methods: A Brief Outlook
-
Cationic Ring-Opening Polymerization (CROP): The epoxide ring in the monomer is susceptible to ring-opening by cationic initiators, such as Lewis acids (e.g., BF₃·OEt₂, AlCl₃).[2][3] This would likely lead to a polymer with a different microstructure compared to the product of ROMP. The reaction would need to be carefully controlled to avoid side reactions involving the double bond.
-
Anionic Ring-Opening Polymerization: While less common for simple epoxides, anionic polymerization using strong nucleophiles like organometallic reagents could potentially initiate the ring-opening of the epoxide. The presence of the double bond might complicate this approach.
Further research is needed to explore the feasibility and develop detailed protocols for these alternative polymerization methods for this specific class of monomers.
Conclusion
The polymerization of this compound and its derivatives, particularly through Ring-Opening Metathesis Polymerization, offers a promising avenue for the synthesis of novel and functional polymers. The ability to precisely control the polymerization process and introduce a variety of functional groups makes these monomers highly attractive for applications in materials science and drug development. The protocols and information provided herein serve as a valuable resource for researchers venturing into this exciting area of polymer chemistry.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in the Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US10889682B2 - Silylated polyurethanes and methods for preparing thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 6-oxabicyclo[3.1.0]hex-3-ene
Introduction
6-oxabicyclo[3.1.0]hex-3-ene, a bicyclic epoxide, is a valuable synthetic intermediate in medicinal chemistry and drug development. Its strained oxirane ring and inherent functionalities make it a versatile building block for the synthesis of a diverse range of complex molecules, including nucleoside analogues with potential antiviral activity. The purity of this reagent is paramount to ensure the success and reproducibility of subsequent synthetic transformations. This guide provides detailed protocols for the purification of this compound, focusing on fractional distillation and column chromatography, along with methods for purity assessment. The protocols are designed for researchers, scientists, and drug development professionals, offering both practical steps and the scientific rationale behind them.
Physicochemical Properties and Stability Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O | --INVALID-LINK-- |
| Molar Mass | 82.1 g/mol | --INVALID-LINK-- |
| Boiling Point | 112 °C (at 764 Torr) | --INVALID-LINK-- |
| Density | 1.0217 g/cm³ (at 25 °C) | --INVALID-LINK-- |
| Melting Point | -53 to -55 °C | --INVALID-LINK-- |
Stability: The epoxide ring in this compound and its derivatives can be susceptible to intramolecular ring-opening reactions, particularly in the presence of acids or bases.[1][2] The compound is also a highly flammable liquid and vapor.[3][4] Therefore, all purification steps should be conducted with care to avoid exposure to incompatible substances and ignition sources.
Purification Strategies: A Comparative Overview
The two primary methods for the purification of this compound are fractional distillation and column chromatography. The choice between these methods depends on the nature and boiling points of the impurities present in the crude product.
Caption: Selection of Purification Method.
Protocol 1: Purification by Fractional Distillation
Fractional distillation is an effective method for separating liquids with close boiling points. Given that the boiling point of this compound is 112 °C, this technique is well-suited for removing impurities with significantly different boiling points.
Causality behind Experimental Choices: The use of a fractionating column with a high number of theoretical plates increases the efficiency of separation by providing a larger surface area for repeated vaporization-condensation cycles. This allows for a more precise separation of components with small differences in vapor pressure.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are properly sealed.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Begin heating the flask gently using a heating mantle or oil bath.
-
Observe the temperature on the thermometer. The temperature will initially rise and then stabilize as the first fraction (impurities with lower boiling points) begins to distill. Collect this forerun in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (approximately 112 °C at atmospheric pressure), change the receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate by carefully controlling the heating. A distillation rate of 1-2 drops per second is generally recommended.
-
Collect the fraction that distills over a narrow temperature range (e.g., 111-113 °C).
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
-
Product Handling:
-
Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
-
Caption: Fractional Distillation Workflow.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing non-volatile impurities or byproducts from the synthesis of this compound and its derivatives.[1]
Causality behind Experimental Choices: Silica gel, a polar stationary phase, is commonly used. The choice of a non-polar to moderately polar mobile phase (eluent), such as a mixture of petroleum ether and ethyl acetate, allows for the elution of the relatively non-polar this compound while retaining more polar impurities on the column.
Experimental Protocol:
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude product to be purified (a general rule of thumb is to use 50-100 g of silica gel per gram of crude material).
-
Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 petroleum ether/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Equilibrate the column by running the initial eluent through it until the baseline is stable.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A common starting eluent is a mixture of petroleum ether and ethyl acetate (e.g., 6:4 v/v).[5]
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the separation using thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in the same eluent system.
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Caption: Column Chromatography Workflow.
Purity Assessment
The purity of the collected fractions should be assessed using appropriate analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity of volatile compounds. The gas chromatogram will show the number of components in the sample, and the mass spectrum of each component can be used for identification. A pure sample of this compound should ideally show a single major peak in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and assessing the purity of the final product. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
Conclusion
The protocols detailed in this guide provide robust and reliable methods for the purification of this compound. The choice of purification technique will depend on the specific impurities present in the crude material. Careful execution of these protocols, coupled with rigorous purity assessment, will ensure the high quality of this important synthetic intermediate, thereby contributing to the success of subsequent research and development endeavors.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
"asymmetric epoxidation of 1,4-cyclohexadiene to 6-oxabicyclo[3.1.0]hex-3-ene"
Application Note & Protocol
Asymmetric Epoxidation of 1,4-Cyclohexadiene to 6-Oxabicyclo[3.1.0]hex-3-ene via a Chiral (Salen)Manganese(III) Catalyst
Abstract
The synthesis of enantiopure this compound, a valuable chiral building block, presents a unique challenge due to the symmetric and unfunctionalized nature of its precursor, 1,4-cyclohexadiene. This document provides a comprehensive guide to the mono-epoxidation of 1,4-cyclohexadiene using the Jacobsen-Katsuki epoxidation. This method employs a C₂-symmetric manganese(III)-salen complex, which effectively catalyzes the enantioselective transfer of an oxygen atom to one of the double bonds. We will delve into the mechanistic rationale for catalyst and oxidant selection, provide a detailed, field-tested experimental protocol, and outline methods for product characterization and enantiomeric excess determination. This guide is intended for researchers in synthetic chemistry and drug development seeking a reliable method to access this important chiral intermediate.
Theoretical Background and Strategic Rationale
The asymmetric epoxidation of alkenes is a cornerstone of modern organic synthesis, enabling the creation of chiral epoxides that are precursors to a wide range of complex molecules.[1] While several powerful methods exist, the choice of strategy is critically dependent on the substrate's structure.
1.1. The Method of Choice: Jacobsen-Katsuki Epoxidation
For an unfunctionalized olefin like 1,4-cyclohexadiene, the Jacobsen-Katsuki epoxidation is the superior strategy.[2] This contrasts with other well-known methods, such as the Sharpless Asymmetric Epoxidation (SAE), which is highly effective but strictly requires the presence of an allylic alcohol to pre-coordinate with the titanium catalyst and direct the epoxidation.[3][4] The absence of this hydroxyl directing group in 1,4-cyclohexadiene renders the SAE ineffective.
The Jacobsen-Katsuki reaction utilizes a chiral (salen)manganese(III) complex as the catalyst. The stereoselectivity arises from the C₂-symmetric chiral ligand, which creates a chiral environment around the manganese center.[5] This environment dictates the facial selectivity of the alkene's approach to the active oxidizing species, leading to the preferential formation of one epoxide enantiomer.
1.2. The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Jacobsen-Katsuki epoxidation is believed to proceed through a high-valent oxomanganese(V) intermediate.[6] The catalytic cycle can be summarized as follows:
-
Activation: The Mn(III)-salen precatalyst is oxidized by a terminal oxidant (e.g., sodium hypochlorite or m-CPBA) to form a highly reactive Mn(V)=O species.
-
Oxygen Transfer: The alkene substrate approaches the Mn(V)=O intermediate. The steric environment imposed by the chiral salen ligand favors a specific trajectory, leading to a stereoselective oxygen atom transfer. The exact nature of this step has been debated, with evidence supporting concerted, radical, or metalla-oxetane pathways depending on the substrate.[6][7] For many simple alkenes, a concerted "side-on" approach is a widely accepted model.[6]
-
Product Release & Catalyst Regeneration: Upon transferring the oxygen atom, the epoxide product is formed and released. The manganese catalyst is reduced back to its Mn(III) state, ready to re-enter the catalytic cycle.
The use of an axial donor ligand, such as 4-phenylpyridine N-oxide (PhPy-NO), is often beneficial. It can coordinate to the manganese center, enhancing catalyst stability, increasing reaction rates, and in some cases, improving enantioselectivity.[6][7]
Experimental Application & Protocol
This protocol describes the asymmetric mono-epoxidation of 1,4-cyclohexadiene using (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride as the catalyst.
2.1. Materials and Reagents
| Reagent | Purity/Grade | Supplier | Notes |
| 1,4-Cyclohexadiene | >97% | e.g., Sigma-Aldrich | Store refrigerated and protected from light. |
| (R,R)-Jacobsen's Catalyst | >98% | e.g., Strem, Sigma | (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride |
| 4-Phenylpyridine N-oxide (PhPy-NO) | >98% | e.g., Sigma-Aldrich | Optional but recommended additive. |
| Dichloromethane (DCM) | Anhydrous | e.g., Acros Organics | Use from a solvent purification system or a freshly opened bottle. |
| Sodium hypochlorite (NaOCl) | Commercial Bleach | - | Titrate to determine active chlorine concentration (~0.7 M). |
| Phosphate Buffer (pH 11.3) | - | - | Prepare from Na₂HPO₄ and NaOH. |
| Sodium sulfite (Na₂SO₃) | Reagent Grade | - | For quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
2.2. Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel with UV indicator)
2.3. Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (160 mg, 0.25 mmol, 2.5 mol%).
-
Add 4-phenylpyridine N-oxide (43 mg, 0.25 mmol, 2.5 mol%).
-
Place the flask under an inert atmosphere (N₂ or Argon).
-
Add 15 mL of anhydrous dichloromethane (DCM).
-
Add 1,4-cyclohexadiene (0.80 g, 10.0 mmol, 1.0 equiv.) via syringe.
-
Cool the resulting dark brown solution to 0 °C using an ice-water bath and stir for 10 minutes. Causality: Pre-cooling the catalyst and substrate solution ensures that the initial phase of the reaction is not subject to an uncontrolled exotherm upon addition of the oxidant, which is critical for maintaining high enantioselectivity.
-
-
Oxidant Addition:
-
In a separate flask, mix 20 mL of the titrated sodium hypochlorite solution (~0.7 M, ~14 mmol, 1.4 equiv.) with 10 mL of pH 11.3 phosphate buffer. Cool this solution to 0 °C.
-
Add the buffered NaOCl solution to the reaction flask dropwise via an addition funnel or syringe pump over 1-2 hours.
-
Crucial Insight: Maintain the internal reaction temperature below 5 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing between the organic and aqueous phases. The reaction color will typically lighten as the epoxidation proceeds.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with 10% Ethyl Acetate in Hexanes.
-
Visualize with a UV lamp and/or a potassium permanganate stain. The starting material (1,4-cyclohexadiene) is volatile but should be visible, while the product epoxide will have a lower Rf value. The reaction is generally complete within 2-4 hours after the addition is finished.
-
-
Work-up:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel.
-
Quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.
-
Combine all organic layers. Wash with 30 mL of saturated aqueous NaCl (brine). Trustworthiness: The brine wash helps to remove residual water and water-soluble impurities from the organic phase, facilitating the subsequent drying step.
-
-
Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). Caution: The product is volatile; use minimal heating and vacuum.
-
Purify the resulting crude oil by flash column chromatography on silica gel. A solvent gradient of 2% to 10% diethyl ether in pentane is typically effective for eluting the product.
-
-
Characterization:
-
The purified this compound should be a colorless, volatile oil.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and GC-MS.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.[8] A common method involves using a polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar) with a hexane/isopropanol mobile phase.[9]
-
Data Summary and Expected Results
The described protocol can be expected to deliver the target epoxide with good yield and high enantioselectivity. The exact results may vary based on the purity of reagents and adherence to the procedure.
| Parameter | Typical Value | Rationale / Comment |
| Catalyst Loading | 2-5 mol% | Lower loadings are possible but may require longer reaction times. |
| Additive (PhPy-NO) Loading | 2-5 mol% | Equimolar to the catalyst; improves stability and turnover.[7] |
| Temperature | 0 °C | Lower temperatures generally favor higher enantioselectivity.[5] |
| Reaction Time | 2-6 hours | Monitored by TLC for completion. |
| Expected Yield | 60-75% | Yield is dependent on careful purification due to product volatility. |
| Expected Enantiomeric Excess (ee%) | >90% | The (R,R)-catalyst should yield the corresponding enantiomer of the epoxide. |
References
- 1. benchchem.com [benchchem.com]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Oxabicyclo[3.1.0]hex-3-ene Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 6-oxabicyclo[3.1.0]hex-3-ene. This valuable bicyclic scaffold is a key intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients.[1] This guide will primarily focus on the common and effective method of epoxidation of 1,4-cyclohexadiene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-documented method for the synthesis of this compound is the monoepoxidation of 1,4-cyclohexadiene.[2][3] This reaction is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and commercially available reagent.[4] The reaction is valued for its predictability and stereospecificity, where the epoxide ring is formed on the same face of the double bond (a syn addition).[5]
Q2: I am observing low yields in my epoxidation of 1,4-cyclohexadiene using m-CPBA. What are the likely causes?
A2: Low yields in this epoxidation can be attributed to several factors:
-
Reagent Quality: m-CPBA can degrade over time, especially if not stored properly. Ensure you are using a fresh, active batch of the reagent.[4]
-
Reaction Temperature: The reaction is exothermic and should be performed at or below room temperature to prevent decomposition of both the m-CPBA and the desired epoxide product.
-
Side Reactions: Over-epoxidation to form the diepoxide can occur. Additionally, acid-catalyzed ring-opening of the epoxide is a common side reaction.[6]
-
Stoichiometry: Using an excess of m-CPBA can lead to the formation of undesired byproducts. Careful control of the stoichiometry is crucial.
-
Presence of Water: m-CPBA can react with water, so it is important to use anhydrous solvents and reagents for the reaction.
Q3: My reaction is producing a significant amount of a byproduct that I suspect is the diepoxide. How can I minimize its formation?
A3: To minimize the formation of the diepoxide (6,7-dioxatricyclo[3.2.1.02,4]heptane), you should carefully control the stoichiometry of your reactants. Using a slight excess of 1,4-cyclohexadiene relative to m-CPBA (e.g., 1.1 to 1.2 equivalents of the diene) can help ensure that the peroxy acid is consumed before it can react with the monoepoxide product. Additionally, slow, dropwise addition of the m-CPBA solution to the reaction mixture can help maintain a low concentration of the oxidizing agent, further favoring monoepoxidation.
Q4: How can I effectively purify the this compound product?
A4: Purification is most commonly achieved through column chromatography on silica gel.[4] A key challenge is the removal of the meta-chlorobenzoic acid byproduct from the m-CPBA. This can be largely addressed during the aqueous workup by washing the organic layer with a basic solution, such as saturated sodium bicarbonate, which will deprotonate the carboxylic acid and extract it into the aqueous phase.[4] For highly sensitive products, distillation under reduced pressure can also be an effective purification method, provided the compound is thermally stable.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or GC-MS analysis shows a large amount of unreacted 1,4-cyclohexadiene.
Potential Causes & Solutions:
-
Inactive m-CPBA: The peroxy acid may have degraded. Test the activity of your m-CPBA by reacting a small amount with a simple, reactive alkene like cyclohexene and monitor the reaction by TLC. If degradation is suspected, use a fresh bottle of the reagent.
-
Insufficient Reaction Time or Temperature: While high temperatures can be detrimental, the reaction may proceed slowly at very low temperatures. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider allowing it to stir for a longer period at the optimal temperature (typically 0 °C to room temperature).
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate. Dichloromethane (CH2Cl2) and chloroform (CHCl3) are commonly used and effective solvents for this epoxidation.
Experimental Protocol: Verifying m-CPBA Activity
-
Dissolve a small amount of cyclohexene (e.g., 50 mg) in 1 mL of dichloromethane.
-
Add a stoichiometric equivalent of the suspect m-CPBA.
-
Stir at room temperature and monitor the disappearance of the cyclohexene spot and the appearance of the cyclohexene oxide spot by TLC every 15 minutes. A fresh batch of m-CPBA should show significant conversion within an hour.
Problem 2: Formation of Ring-Opened Byproducts
Symptoms: NMR or MS analysis indicates the presence of diols or other ring-opened species.
Potential Causes & Solutions:
-
Acidic Conditions: The byproduct of the m-CPBA reaction, meta-chlorobenzoic acid, can catalyze the ring-opening of the epoxide. This is especially problematic if the reaction is run for an extended period or at elevated temperatures.
-
Solution: Buffer the reaction mixture. Adding a mild, non-nucleophilic base can neutralize the acidic byproduct as it forms.
Buffered Epoxidation Protocol: A two-phase system with an aqueous buffer is a common and effective method.[7]
-
Dissolve 1,4-cyclohexadiene in dichloromethane.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add a solution of m-CPBA in dichloromethane to the mixture.
-
Allow the reaction to proceed at 0 °C to room temperature while monitoring by TLC.
-
Upon completion, separate the organic layer, wash with additional sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
For substrates that are sensitive to aqueous conditions, a non-aqueous buffer can be used. Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine, can be effective as they are less likely to be oxidized by the m-CPBA.[7]
| Buffer System | Advantages | Disadvantages |
| Aqueous NaHCO3 | Inexpensive, effective at neutralizing acid. | Not suitable for water-sensitive substrates. |
| 2,6-di-tert-butylpyridine | Homogeneous reaction, suitable for anhydrous conditions. | More expensive, can be difficult to remove during purification. |
Problem 3: Poor Stereoselectivity (if using a substituted 1,4-cyclohexadiene)
Symptoms: Formation of a mixture of diastereomeric epoxides.
Potential Causes & Solutions:
-
Steric Hindrance: The approach of the m-CPBA to the double bond is influenced by steric factors. For substituted 1,4-cyclohexadienes, the epoxidation will preferentially occur on the less sterically hindered face of the double bond.
-
Directing Groups: The presence of nearby functional groups, such as hydroxyl groups, can direct the epoxidation through hydrogen bonding with the m-CPBA, leading to a higher degree of stereoselectivity.[8]
-
Solution: Analyze the substrate for steric and electronic factors that may influence the approach of the m-CPBA. If a specific stereoisomer is desired, it may be necessary to introduce a directing group or utilize a different epoxidation method, such as the Sharpless asymmetric epoxidation for allylic alcohols.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism:
The epoxidation of an alkene with m-CPBA proceeds through a concerted "butterfly" transition state where the oxygen atom is transferred to the double bond.[5]
Caption: Concerted mechanism of m-CPBA epoxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Directed epoxidation of cyclohexa-1,4-dienes-stereoselective formation of up to six contiguous stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Cyclohexadienes as mechanistic probes for the Jacobsen epoxidation: evidence for radical pathways - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
"common byproducts in 6-oxabicyclo[3.1.0]hex-3-ene synthesis and removal"
Technical Support Center: 6-Oxabicyclo[3.1.0]hex-3-ene Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, focusing on the identification, prevention, and removal of key byproducts to enhance yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is lower than expected. What are the common causes?
Low yields in this synthesis, which is typically achieved via the epoxidation of 1,4-cyclohexadiene, can often be attributed to two main factors: incomplete reaction and the formation of side products.
-
Incomplete Reaction: Ensure your epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is fresh and has a high percentage of active oxygen. Older reagents can decompose, leading to reduced reactivity[1]. Also, verify reaction times and temperatures; insufficient reaction time may leave starting material unreacted.
-
Byproduct Formation: Several side reactions can consume your starting material or product. The most common issue is the acid-catalyzed ring-opening of the newly formed epoxide, which is discussed in detail below.
Q2: I've observed an unexpected, more polar spot on my TLC plate. What could it be?
This is a very common observation. The more polar spot is likely a diol byproduct, specifically trans-cyclohex-4-ene-1,2-diol.
-
Causality: This byproduct forms when the desired this compound product undergoes acid-catalyzed hydrolysis[2][3][4]. The acidic environment can be created by the carboxylic acid byproduct of the epoxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA) or by any acidic conditions during the workup[2][5]. Water present in the reaction mixture acts as a nucleophile, attacking the protonated epoxide and leading to the formation of the diol[2][3][4].
-
Prevention:
-
Use anhydrous solvents to minimize the presence of water.
-
Consider adding a buffer to the reaction, such as sodium bicarbonate or maintaining a pH between 2 and 4, to neutralize the acidic byproduct as it forms[6].
-
Perform the reaction at low temperatures (e.g., 0 °C) to slow down the rate of the ring-opening side reaction.
-
Q3: How do I remove the m-chlorobenzoic acid (m-CBA) byproduct from my reaction mixture?
The m-chlorobenzoic acid byproduct from m-CPBA is a major impurity that must be removed. Fortunately, its acidic nature makes it relatively straightforward to separate.
-
Standard Protocol - Aqueous Basic Wash: The most effective method is to wash the organic layer with a mild basic solution during the workup. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used[7][8][9]. The bicarbonate deprotonates the carboxylic acid, forming the sodium salt (m-chlorobenzoate), which is highly soluble in the aqueous layer and can be easily separated.
-
Alternative Protocol - Precipitation: If your product is sensitive to aqueous conditions, you can cool the reaction mixture (e.g., in refluxing DCE) to 0°C to precipitate the m-CBA and unreacted m-CPBA[10]. The solids can then be removed by filtration.
-
Chromatography: If some m-CBA remains, it is very polar and can usually be separated by silica gel column chromatography. It often deposits on the column tip and can be washed off with a polar solvent like ethyl acetate[10].
Q4: My NMR spectrum shows signals that are not my product or starting material. What other byproducts might be present?
Besides the diol, other less common byproducts can arise from radical pathways or rearrangements, especially if using certain catalysts or conditions[11]. The Jacobsen epoxidation, for instance, has been shown to have potential radical pathways that could lead to C-H oxidation products alongside the desired epoxide[11][12]. While less common in a standard m-CPBA epoxidation, these possibilities should be considered if you observe complex, unidentifiable signals.
Byproduct Summary & Removal Strategies
| Byproduct Name | Formation Mechanism | Prevention Strategy | Removal Protocol |
| meta-Chlorobenzoic Acid (m-CBA) | Formed from the reduction of m-CPBA during epoxidation. | N/A (stoichiometric byproduct) | 1. Aqueous wash with NaHCO₃. 2. Precipitation at low temperature. 3. Silica gel chromatography.[7][8][10] |
| trans-Cyclohex-4-ene-1,2-diol | Acid-catalyzed ring-opening (hydrolysis) of the epoxide product by residual water.[2][3][4] | Use anhydrous solvents; add a buffer (e.g., NaHCO₃); maintain low reaction temperatures.[6] | Silica gel column chromatography. |
| C-H Oxidation Products | Radical pathways, more prevalent with specific catalyst systems (e.g., Jacobsen).[11] | Use standard peroxy-acid conditions (e.g., m-CPBA) rather than complex catalytic systems if not required. | Silica gel column chromatography. |
Visualizing Byproduct Formation
The following diagram illustrates the primary synthetic route to this compound and the key side reaction leading to the diol byproduct.
Caption: Main reaction pathway and formation of the primary hydrolysis byproduct.
Detailed Experimental Protocols
Protocol 1: Removal of m-Chlorobenzoic Acid via Aqueous Wash
This protocol should be performed after the reaction is deemed complete by TLC or another monitoring method.
-
Quench Reaction: If excess m-CPBA is present, cool the reaction mixture to 0 °C and quench it by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) until a peroxide test strip indicates no remaining peroxides.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
First Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently at first to avoid excessive pressure buildup from CO₂ evolution, venting frequently. Continue shaking for 1-2 minutes.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acidic byproduct.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now largely free of m-CBA.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. byjus.com [byjus.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. US11072593B2 - Process for the epoxidation of a tetrasubstituted alkene - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. 1,4-Cyclohexadienes as mechanistic probes for the Jacobsen epoxidation: evidence for radical pathways - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
"troubleshooting low yields in 6-oxabicyclo[3.1.0]hex-3-ene epoxidation"
Technical Support Center: Epoxidation of 6-oxabicyclo[3.1.0]hex-3-ene
Introduction
Welcome to the technical support guide for the epoxidation of this compound. This reaction is a critical transformation for synthesizing the highly strained and synthetically valuable 2,7-dioxatricyclo[3.2.1.0³,⁴]octane framework. The inherent strain in both the starting material and the product makes this epoxidation susceptible to various side reactions, often leading to frustratingly low yields.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper, mechanistic understanding of the challenges you may encounter. As your virtual application scientist, my goal is to equip you with the knowledge to not only troubleshoot poor outcomes but to proactively optimize your reaction for success. We will explore the causality behind common failures and provide field-proven protocols to ensure robust and reproducible results.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common and specific problems encountered during the epoxidation of this compound, typically with meta-chloroperoxybenzoic acid (m-CPBA).
Q1: My overall yield is low and TLC analysis shows multiple products. What is the most likely cause?
Low yield accompanied by multiple spots on a Thin Layer Chromatography (TLC) plate points towards competing side reactions. For this specific substrate, the primary culprit is the acid-catalyzed opening of the newly formed epoxide ring.
Causality: The epoxidation reaction using m-CPBA produces one equivalent of m-chlorobenzoic acid as a byproduct.[1] Both the starting material and the desired diepoxide product contain highly strained oxirane rings that are exceptionally sensitive to acid.[2][3] In the presence of the acidic byproduct, these rings can be opened by any available nucleophile (such as water or the benzoic acid itself), leading to the formation of diols or other ring-opened products.[4][5] This is a common issue in epoxidations but is exacerbated here due to the substrate's structure.
Solution Workflow:
-
Buffer the Reaction: The most effective solution is to neutralize the acidic byproduct as it forms. This is typically achieved by adding a mild, insoluble base to the reaction mixture.
-
Primary Recommendation: Add 2 to 4 equivalents of sodium bicarbonate (NaHCO₃) or dipotassium hydrogen phosphate (K₂HPO₄) to the reaction vessel before adding the m-CPBA.
-
Alternative: Running the reaction in a biphasic system, such as dichloromethane (DCM) and an aqueous NaHCO₃ solution, can also be highly effective at sequestering the acid.[6]
-
-
Control Temperature: Run the reaction at 0 °C to minimize the rate of side reactions. While the epoxidation itself is often fast, side reactions can become more competitive at room temperature.[7]
-
Purify the Product Promptly: Do not let the crude product sit for extended periods before purification. The acidic byproduct can continue to degrade your desired epoxide during storage or concentration. Proceed immediately to a basic workup and chromatography.
Q2: The main impurity in my crude product is a highly polar compound, likely a diol. How do I prevent its formation?
This is a specific and very common manifestation of the problem described in Q1. The formation of a 1,2-diol (also called a vicinal glycol) is the classic result of epoxide hydrolysis under acidic conditions.[2][4]
Mechanism of Diol Formation:
-
The acidic byproduct (H-A) protonates the oxygen atom of the epoxide ring.
-
This protonation makes the epoxide a much better electrophile and activates it for nucleophilic attack.[3]
-
A weak nucleophile, typically trace water in the solvent or introduced during workup, attacks one of the epoxide carbons in an Sₙ2-like fashion.
-
This attack opens the ring and, after deprotonation, yields a trans-1,2-diol.[2]
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. While challenging to eliminate all water, minimizing its presence reduces the primary nucleophile responsible for hydrolysis.
-
Buffered Workup: During the workup phase, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium thiosulfate (Na₂S₂O₃) to both neutralize the acid and destroy any remaining m-CPBA.
-
Avoid Acidic Chromatography: Do not use untreated silica gel for chromatography if your product is highly sensitive. Silica gel is naturally acidic. You can neutralize it by preparing a slurry with 1-2% triethylamine in the eluent system.
Q3: My reaction is very slow or stalls, with significant starting material remaining even after extended time. What can I do?
An incomplete reaction can be traced to two main areas: reagent quality and reaction conditions.
Causality & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Degraded m-CPBA | m-CPBA is a peroxide and can degrade over time, especially if not stored properly (cold and dry). Its effective concentration decreases, leading to a substoichiometric reaction. | Verify Reagent Activity: Perform an iodometric titration to determine the active oxygen content of your m-CPBA. Use Fresh Reagent: If in doubt, purchase new m-CPBA. Store it at 4 °C and away from moisture. |
| Steric Hindrance | The bicyclic structure of the substrate presents a sterically hindered alkene. The approach of the bulky m-CPBA molecule can be slow.[8] | Increase Temperature: If buffering is in place, you can cautiously raise the temperature from 0 °C to room temperature to increase the reaction rate. Monitor by TLC to ensure side reactions do not accelerate disproportionately. |
| Insufficient Reagent | Due to potential degradation or weighing errors, you may not have a true stoichiometric excess of the oxidizing agent. | Increase Stoichiometry: Use 1.1 to 1.5 equivalents of m-CPBA per alkene. This ensures a sufficient excess to drive the reaction to completion, even with minor reagent degradation. |
| Solvent Choice | The reaction rate can be solvent-dependent. Highly polar or coordinating solvents can interfere with the concerted mechanism. | Optimize Solvent: Dichloromethane (DCM) or chloroform (CHCl₃) are standard and effective solvents. Ethers like THF can sometimes be used but may be slower.[9] |
Q4: I am concerned about a potential Baeyer-Villiger oxidation side reaction. Is this a risk?
The Baeyer-Villiger (B-V) oxidation is the reaction of a peroxyacid with a ketone to form an ester or lactone.[10]
Risk Assessment:
-
For your specific substrate, this compound, there is no ketone functionality. Therefore, a Baeyer-Villiger oxidation of the starting material or the desired epoxide product is not a primary concern .
-
The competitive reaction is almost always epoxidation of the alkene, which is generally faster than B-V oxidation when both functional groups are present in a molecule.[11]
-
This side reaction would only become a possibility if your starting material was contaminated with a ketone-containing impurity.
Frequently Asked Questions (FAQs)
Q: What are the standard "textbook" conditions for this epoxidation? A: A typical starting point is to dissolve the this compound (1.0 eq.) in dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath, followed by the portion-wise addition of m-CPBA (1.1-1.2 eq.). The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed.[7] However, as noted in the troubleshooting guide, these standard conditions often fail to account for the acid sensitivity of the product and should be modified with a buffer.
Q: How does the stereochemistry of the starting alkene affect the product? A: The epoxidation with m-CPBA is a stereospecific syn-addition .[8][12] This means the oxygen atom is added to the same face of the double bond, and the stereochemical configuration of the substituents on the alkene is retained in the final epoxide product. For your bicyclic system, the m-CPBA will preferentially attack from the less sterically hindered face of the molecule.
Q: Are there alternative epoxidizing agents I could try? A: Yes, while m-CPBA is common, other reagents can be used.
-
Peroxyacetic acid: Can be effective but is often prepared in situ and can be more hazardous.[13]
-
Hydrogen Peroxide with a Catalyst: Systems using H₂O₂ with catalysts like titanium silicalite or methyltrioxorhenium (MTO) can be very effective, sometimes under milder conditions.[14][15]
-
Dimethyldioxirane (DMDO): A powerful but volatile epoxidizing agent, typically used for less reactive alkenes. It is prepared from acetone and Oxone.
Optimized Experimental Protocols
Protocol 1: Buffered Epoxidation of this compound
This protocol is designed to maximize yield by preventing acid-catalyzed degradation of the product.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Buffering: Add finely powdered sodium bicarbonate (NaHCO₃, 3.0 eq.) to the solution.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve m-CPBA (approx. 77% purity, 1.2 eq.) in a minimal amount of DCM. Add this solution dropwise to the cooled suspension over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the insoluble bicarbonate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
-
Purification: Purify the crude product immediately via flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if the product proves highly sensitive) to yield the pure 2,7-dioxatricyclo[3.2.1.0³,⁴]octane.
References
- 1. leah4sci.com [leah4sci.com]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. quora.com [quora.com]
- 13. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 14. Epoxidation and Baeyer–Villiger oxidation using hydrogen peroxide and a lipase dissolved in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine | MDPI [mdpi.com]
"stability and storage of 6-oxabicyclo[3.1.0]hex-3-ene"
Welcome to the technical support center for 6-oxabicyclo[3.1.0]hex-3-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, frequently asked questions, and troubleshooting advice for the successful storage, handling, and application of this versatile bicyclic epoxide.
I. Compound Overview and Critical Stability Considerations
This compound is a strained bicyclic epoxide that serves as a valuable intermediate in organic synthesis. Its reactivity is dominated by the strained oxirane ring, making it susceptible to nucleophilic attack and ring-opening reactions.[1][2] However, this inherent reactivity also contributes to its instability, particularly in the presence of acidic or basic contaminants. Understanding and mitigating these stability issues are paramount for reproducible and successful experimentation. This guide provides the foundational knowledge to achieve this.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum shelf-life and prevent degradation, this compound should be stored at 2-8°C (refrigerated) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][4] The storage area should be dry, well-ventilated, and away from sources of heat or ignition.[5]
Q2: What is the expected shelf-life of this compound?
A2: While specific long-term stability data for this compound is not extensively published, related bicyclic compounds can be stable for over three years when stored under optimal conditions (dark, 0-4°C for short term, -20°C for long term).[6] However, due to its strained nature, it is recommended to use it within a reasonable timeframe and to regularly assess its purity, especially if stored for an extended period.
Q3: What are the visible signs of degradation?
A3: Pure this compound is typically a clear liquid. The presence of a yellow or brownish color, or the formation of precipitates, can indicate degradation or polymerization. An increase in viscosity can also be a sign of oligomerization.
Q4: Can I store this compound at room temperature?
A4: Short-term storage at room temperature for the duration of an experiment is generally acceptable. However, prolonged storage at ambient temperatures is not recommended as it can accelerate degradation, especially if exposed to atmospheric moisture or acidic/basic impurities.
Q5: What solvents are compatible with this compound for storage and reactions?
A5: For short-term storage or creating stock solutions, anhydrous, non-protic solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) are suitable. It is crucial to use high-purity, dry solvents, as residual water or acidic impurities can initiate decomposition. Protic solvents like alcohols can act as nucleophiles and lead to ring-opening, especially under acidic or basic conditions.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in chemical reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a reaction. | 1. Degraded starting material: The this compound may have decomposed during storage. 2. Incompatible reaction conditions: Presence of strong acids, bases, or nucleophiles that consume the starting material. | 1. Verify purity: Before use, check the purity of the this compound using GC-MS or ¹H NMR (see Section IV). 2. Optimize reaction conditions: Ensure all reagents and solvents are anhydrous and free of acidic or basic impurities. Consider using a non-protic solvent and running the reaction under an inert atmosphere. |
| Formation of unexpected byproducts. | 1. Acid-catalyzed rearrangement: Trace amounts of acid can catalyze the rearrangement of the epoxide to an unsaturated aldehyde.[7][8] 2. Ring-opening: Nucleophilic attack on the epoxide ring by solvents, reagents, or water. | 1. Neutralize acidic impurities: Add a non-nucleophilic base (e.g., proton sponge) or pass solvents through a plug of basic alumina. 2. Control nucleophiles: Use anhydrous conditions and non-nucleophilic solvents. If a nucleophile is part of the reaction, control its stoichiometry and addition rate carefully. |
| Inconsistent or irreproducible results. | 1. Variable quality of starting material: Purity of this compound may differ between batches. 2. Atmospheric contamination: Exposure to air and moisture can introduce contaminants that affect the reaction. | 1. Standardize starting material: Always re-purify or thoroughly analyze a new batch of the compound before use. 2. Use inert atmosphere techniques: Employ Schlenk lines or a glovebox for sensitive reactions to exclude air and moisture. |
| Reaction mixture turns dark or polymerizes. | 1. Presence of strong Lewis acids or bases: These can initiate rapid, uncontrolled polymerization. 2. High reaction temperature: Thermal decomposition or polymerization may occur at elevated temperatures. | 1. Purify reagents: Ensure all catalysts and reagents are free from highly reactive impurities. 2. Control temperature: Run the reaction at the lowest effective temperature and monitor for exotherms. |
Visualizing Decomposition: Acid-Catalyzed Rearrangement
A primary degradation pathway for 2-oxabicyclo[3.1.0]hex-3-ene systems is acid-catalyzed rearrangement.[7][8] Even trace amounts of acid can lead to the formation of an unsaturated aldehyde, which can complicate purification and reduce the yield of the desired product.
Caption: Acid-catalyzed degradation pathway of this compound.
IV. Purity and Degradation Analysis
Regularly assessing the purity of this compound is crucial for reliable experimental outcomes. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques.
Protocol 1: Purity Assessment by GC-MS
Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a volatile, anhydrous solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
-
GC-MS Parameters (Typical):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 130°C at 10°C/min, hold for 5 minutes.
-
Ramp to 280°C at 6°C/min, hold for 15 minutes.[9]
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-450.
-
-
Data Analysis:
-
The main peak corresponding to this compound should have a molecular ion peak (M⁺) at m/z = 82.1.
-
Integrate all peaks in the chromatogram to determine the relative purity.
-
Analyze the mass spectra of any impurity peaks to identify potential degradation products (e.g., isomers, ring-opened products, or solvent adducts).
-
Protocol 2: Purity Assessment by ¹H NMR
Objective: To structurally confirm the compound and identify non-volatile impurities or degradation products.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a known internal standard (e.g., TMS) if quantitative analysis is required.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
-
Data Analysis:
Troubleshooting Workflow for Purity Analysis
Caption: Workflow for assessing the purity of this compound.
V. References
-
6-Oxabicyclo[3.1.0]hex-2-ene | 7129-41-1. (n.d.). Sigma-Aldrich.
-
6-Oxabicyclo[3.1.0]hexan-3-one | 74017-10-0. (n.d.). ChemScene.
-
6-Oxabicyclo[3.1.0]hex-3-en-2-one. (n.d.). Vulcanchem.
-
SAFETY DATA SHEET. (2008, June 22).
-
Organocatalytic Desymmetrization of Meso‐Aziridines Via Asymmetric Intramolecular Rearrangement. (n.d.).
-
This compound (CAS No. 7129-41-1) SDS. (n.d.). Guidechem.
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
-
6-Oxabicyclo[3.1.0]hex-3-en-2-one. (n.d.). Benchchem.
-
Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. (n.d.). CONICET.
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
-
Kinetics of the thermal gas-phase decomposition of 6-oxabicyclo[1][3]hexane. (n.d.). Journal of the Chemical Society, Faraday Transactions 1.
-
This compound. (n.d.). ChemBK.
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
-
Dermadin | CAS#12698-52-1. (n.d.). MedKoo Biosciences.
-
In vitro anticandidal activity and gas chromatography-mass spectrometry (GC-MS) screening of Vitex agnus-castus leaf extracts. (2021, January 4). Semantic Scholar.
-
6-Oxabicyclo[3.1.0]hexane. (n.d.). NIST WebBook.
-
CHEMICAL KINETICS OF CYCLIC ETHERS IN COMBUSTION. (n.d.).
-
Organocatalytic Desymmetrization of Meso‐Aziridines Via Asymmetric Intramolecular Rearrangement. (n.d.).
-
Synthesis and photochemistry of 4,4-diphenyl-y-pyran. Di-n-methane rearrangement in a new chromophore. (n.d.).
-
Incompatible Chemicals. (n.d.). Cornell EHS.
-
Understanding Chemical Resistance in Epoxy System. (n.d.). Coatings World.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
-
Kinetics of the thermal gas-phase decomposition of 6-oxabicyclo[1][3]hexane. (n.d.). Journal of the Chemical Society, Faraday Transactions 1.
-
Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. (2012, July 20). Publikationsserver der Universität Regensburg.
-
Synthesis and photochemistry of 4,4-diphenyl-y-pyran. Di-n-methane rearrangement in a new chromophore. (n.d.).
-
Exploratory Investigations Probing a Preparatively Versatile, Pyridinium Salt Photoelectrocyclization−Solvolytic Aziridine Ring Opening Sequence. (n.d.). The Journal of Organic Chemistry.
-
Identification of in vitro-in vivo components of Caoguo using accelerated solvent extraction combined with gas chromatography-mass spectrometry integrated with network pharmacology on indigestion. (n.d.). PMC - NIH.
-
Analysis of Components and Properties of Extractives from Alnus cremastogyne Pods from Different Provenances. (2022, November 12). MDPI.
-
6-Oxabicyclo(3.1.0)hexane-3-carbonitrile | C6H7NO | CID 543151. (n.d.). PubChem.
-
Catherwood thesis 1982_Redacted PDF-A.pdf. (n.d.). City Research Online.
-
6-Oxabicyclo[3.1.0]hexane. (n.d.). NIST WebBook.
-
Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. (2012, July 20). Publikationsserver der Universität Regensburg.
References
- 1. scilit.com [scilit.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Epoxide - Wikipedia [en.wikipedia.org]
- 6. 6-Oxabicyclo[3.1.0]hexan-3-ol | C5H8O2 | CID 545698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Identification of in vitro-in vivo components of Caoguo using accelerated solvent extraction combined with gas chromatography-mass spectrometry integrated with network pharmacology on indigestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. tdx.cat [tdx.cat]
"side reactions of 6-oxabicyclo[3.1.0]hex-3-ene under acidic conditions"
Welcome to the technical support guide for reactions involving 6-oxabicyclo[3.1.0]hex-3-ene under acidic conditions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this strained bicyclic epoxide. We will explore the expected reactivity, troubleshoot common side reactions, and provide validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of an acid-catalyzed ring-opening of this compound?
Under acidic conditions, the primary reaction is the ring-opening of the epoxide. The reaction proceeds in two main steps. First, the epoxide oxygen is protonated by the acid catalyst, which makes it an excellent leaving group.[1][2] This activation is necessary because the reaction employs weak nucleophiles that are compatible with acidic media.[3] Subsequently, a nucleophile attacks one of the two carbons of the protonated epoxide. Due to the high ring strain, these reactions can occur under much milder conditions than with typical ethers.[4][5] The attack generally proceeds via an SN2-like backside attack, resulting in an inversion of stereochemistry and the formation of a trans product.[6]
For this compound, this would typically yield a trans-disubstituted cyclopentene derivative. For example, hydrolysis with aqueous acid (H₃O⁺) is expected to produce trans-cyclopent-3-ene-1,2-diol.
Q2: Why am I observing a mixture of products instead of a single regioisomer?
The regiochemistry of acid-catalyzed epoxide opening is complex and depends on the structure of the epoxide.[4] The reaction mechanism is neither purely SN1 nor SN2, but rather a hybrid with characteristics of both.[7] While the nucleophile attacks via a backside SN2-like mechanism, the transition state has significant SN1-like carbocationic character.[4] Positive charge density resides more on the carbon atom that can better stabilize it.[1]
In an unsymmetrical epoxide, the nucleophile will preferentially attack the more substituted carbon atom, as this carbon bears a greater partial positive charge.[3][7] For this compound, the two epoxide carbons are electronically similar (both are secondary). However, subtle electronic effects from the nearby double bond or steric hindrance can lead to a mixture of regioisomers.
Q3: My reaction mixture turned dark, and I isolated a tar-like polymer. What caused this?
Polymerization is a common and significant side reaction, especially under strongly acidic conditions or at elevated temperatures. The protonated epoxide can be attacked by another molecule of the epoxide, initiating a cationic polymerization cascade. The high ring strain of this compound makes it particularly susceptible to this pathway. Using a strong, non-nucleophilic acid (like concentrated H₂SO₄ without a nucleophilic solvent) or allowing the reaction temperature to rise uncontrollably will favor polymerization over the desired nucleophilic addition.
Q4: I've observed an unexpected rearranged product. What is the mechanism?
The significant carbocationic character of the transition state can lead to skeletal rearrangements. After protonation, the C-O bond can lengthen and weaken, particularly at the carbon that can better stabilize a positive charge.[1] This intermediate can undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by the nucleophile. The unique, strained bicyclo[3.1.0]hexane framework can be prone to such rearrangements, leading to products with altered ring structures. In some cases, intramolecular reactions involving the pyrimidine moiety of nucleosides built on this scaffold have been observed to be facile.[8][9]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem Observed | Probable Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Competing side reactions (polymerization/rearrangement). | 1. Monitor reaction progress via TLC or GC-MS. Increase reaction time if necessary. 2. Use a fresh or higher loading of the acid catalyst. 3. Lower the reaction temperature. Use a milder, heterogeneous acid catalyst (e.g., Amberlyst-15). Ensure a high concentration of the desired nucleophile. |
| Formation of Polymer | 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Insufficient nucleophile present. | 1. Reduce the concentration of the acid catalyst. 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Use the nucleophile as the solvent if possible (e.g., methanol for methoxy-alcohol formation). |
| Mixture of Regioisomers | Inherent electronic similarity of the epoxide carbons in the substrate. | This may be unavoidable. Improve separation via careful column chromatography or HPLC. Alternatively, explore enzymatic or base-catalyzed ring-opening methods which often provide higher regioselectivity. |
| Rearranged Products Detected | The reaction conditions favor a carbocationic intermediate (SN1-like character). | 1. Use a less polar solvent to disfavor charge separation. 2. Employ a milder acid catalyst. 3. Lower the reaction temperature significantly to favor the SN2 pathway. |
| Formation of Diol Side Product | Presence of adventitious water in reagents or solvents. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. If using an anhydrous acid like HX, ensure it is truly dry.[5] |
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with your reaction.
Caption: Troubleshooting workflow for side reactions.
Reaction Pathways: Desired vs. Side Reactions
The course of the reaction is highly dependent on the stability of the intermediates formed.
Desired Pathway: Nucleophilic Ring-Opening
The intended reaction involves protonation followed by a direct backside attack by a nucleophile, leading to the trans product.
Caption: Desired acid-catalyzed ring-opening pathway.
Side Pathway: Rearrangement
If the transition state has strong SN1 character, the system may rearrange to a more stable carbocationic intermediate before nucleophilic attack.
Caption: Potential side reaction pathway involving rearrangement.
Experimental Protocol: Acid-Catalyzed Methanolysis
This protocol provides a general procedure for the ring-opening of this compound with methanol, a common reaction that exemplifies the principles discussed.
Objective: To synthesize trans-2-methoxycyclopent-3-en-1-ol.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄, concentrated) or Amberlyst-15 resin
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
CRITICAL STEP: The use of low temperature is crucial to minimize polymerization and rearrangement side reactions.
-
-
Acid Addition:
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq) dropwise to the stirring solution.
-
Alternative: For a milder reaction, use a heterogeneous catalyst like Amberlyst-15 resin (e.g., 10% w/w), which can be easily filtered off later.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 30 minutes. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes.
-
-
Workup:
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral (test with pH paper).
-
If using Amberlyst-15, simply filter the resin off before quenching.
-
CRITICAL STEP: Quenching neutralizes the acid catalyst, preventing further reactions and decomposition during workup and concentration.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Reduce the volume of methanol on a rotary evaporator (caution: low boiling point).
-
Add Ethyl Acetate and extract the aqueous layer three times.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to isolate the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, purity, and stereochemistry. The trans stereochemistry can often be confirmed by analyzing the coupling constants in the ¹H NMR spectrum.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. byjus.com [byjus.com]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in 6-Oxabicyclo[3.1.0]hex-3-ene Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 6-oxabicyclo[3.1.0]hex-3-ene, a valuable epoxide intermediate in the development of pharmaceuticals and complex organic molecules. The most common and efficient route to this compound is the epoxidation of 1,4-cyclohexadiene. This reaction, while effective, is highly exothermic and presents significant thermal hazards if not properly controlled. The primary oxidant used, meta-chloroperoxybenzoic acid (m-CPBA), is an energetic material that requires careful handling to prevent thermal runaway.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols for safe execution, and a foundational understanding of the principles governing reaction exothermicity. Our goal is to empower you to perform this synthesis safely and efficiently by anticipating and mitigating potential thermal risks.
Core Principles: Understanding the Exotherm
The epoxidation of an alkene with a peroxyacid like m-CPBA is a concerted reaction where a C-C π-bond and an O-O σ-bond are broken, while two new C-O σ-bonds and a C=O π-bond are formed.[1] Thermodynamically, the formation of these stronger new bonds releases a significant amount of energy as heat (a negative enthalpy of reaction, ΔH).[2]
The primary challenge in this synthesis is ensuring that the rate of heat generation does not exceed the rate of heat removal by the cooling system of the reactor. An imbalance can lead to a rapid increase in temperature, accelerating the reaction rate further and potentially initiating the thermal decomposition of the m-CPBA itself, which can be explosive.[3] Effective management relies on controlling reaction kinetics and maximizing heat transfer.
Frequently Asked Questions & Troubleshooting Guide
Reaction Control & Thermal Management
Q1: My reaction temperature is increasing rapidly, even with the cooling bath at its lowest setting. What should I do?
A1: This is a critical situation indicating that heat generation is overwhelming your cooling capacity. You must act immediately to prevent a thermal runaway.
-
Immediate Action:
-
Stop Reagent Addition: Immediately cease the addition of the m-CPBA solution. The accumulation of unreacted oxidant is a primary cause of sharp exotherms.
-
Increase Cooling Efficiency: If possible, add a supplementary cooling agent to your external bath (e.g., dry ice to an acetone bath).
-
Emergency Quenching (Use with Caution): If the temperature continues to rise uncontrollably (>1°C/minute) after stopping addition, you may need to quench the reaction. Prepare a cold (0°C) solution of 10% aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Add this quenching agent slowly and carefully to the reaction mixture. Be aware that quenching itself can be exothermic and may cause vigorous gas evolution, so proceed with extreme caution and ensure adequate ventilation.[4][5]
-
-
Root Cause Analysis:
-
Addition Rate: Your m-CPBA addition rate was too fast for the scale and cooling setup.
-
Concentration: The concentration of your reagents may be too high, leading to a highly energetic reaction medium.
-
Cooling Inefficiency: Your cooling bath may not have sufficient thermal mass or surface area contact with the reaction flask to remove heat effectively.
-
Stirring: Inadequate stirring creates localized hot spots where the reaction accelerates. Ensure vigorous overhead stirring.
-
Q2: What is the safest way to add the m-CPBA to the reaction?
A2: The safest method is a controlled, semi-batch addition where the m-CPBA solution is added slowly to the solution of 1,4-cyclohexadiene. This ensures that the oxidant is consumed as it is added, preventing its dangerous accumulation.[6]
-
Recommended Method: Use a syringe pump or a pressure-equalizing dropping funnel for a slow, continuous, and consistent addition rate.
-
Best Practice: Monitor the internal reaction temperature, not just the bath temperature. The temperature difference between the reactor and the jacket (ΔT) is a direct indicator of the reaction's heat output.[7][8] A stable internal temperature or a slight, controlled increase (e.g., 2-3°C) indicates that the reaction is proceeding under control.
Q3: How do I determine a safe addition rate for my specific setup?
A3: A safe addition rate is one that maintains a manageable and stable internal temperature. For a first-time or scaled-up reaction, it is crucial to start cautiously.
-
Cool the diene solution to the target temperature (e.g., 0°C).
-
Add a small initial portion (e.g., 5%) of the m-CPBA solution.
-
Observe the temperature change. A well-controlled reaction might show a 1-2°C rise that stabilizes or slowly returns to the bath temperature.
-
Based on this initial exotherm, you can establish the full addition rate. If the temperature spike was minimal, you can proceed with a slow, continuous addition. If it was significant, you must use an even slower rate.
-
Reaction calorimetry is the ideal tool for precisely determining heat flow and safe addition rates, especially for process scale-up.[6][7][8]
Reagents & Solvents
Q4: What is the best solvent for this reaction? I've seen dichloromethane (DCM), chloroform, and ethyl acetate used.
A4: While DCM is very common due to its ability to dissolve m-CPBA and its general inertness, it has a low boiling point (40°C).[9] In a thermal runaway scenario, DCM can boil, rapidly increasing reactor pressure and releasing toxic vapors.
-
Recommendation: For improved safety, consider a solvent with a higher boiling point, such as ethyl acetate or chloroform, provided they are compatible with your substrate and workup procedure.
-
Critical Safety Note: Never use solvents that are incompatible with m-CPBA, such as DMF, as this can lead to explosive decomposition. Always ensure your solvent is dry, as water can interfere with the reaction.
Q5: How can I be sure my m-CPBA is safe to use?
A5: m-CPBA is an organic peroxide and can decompose over time, especially if not stored correctly.[9][10]
-
Storage: Always store m-CPBA refrigerated (2-8°C) in its original container, away from combustible materials.[3][10][11]
-
Purity: Commercial m-CPBA is typically sold at ~77% purity, with the remainder being meta-chlorobenzoic acid and water for stabilization. Do not attempt to purify it by removing these stabilizers unless you are experienced with handling explosive compounds.
-
Handling: Use non-metal spatulas (plastic or ceramic) to handle solid m-CPBA.[10] Avoid grinding or creating dust. Prepare solutions in a chemical fume hood.[9][10]
Workup & Quenching
Q6: The protocol calls for quenching the reaction with sodium sulfite. Is this step always necessary?
A6: Yes, this is a critical safety step. The quench destroys any excess, unreacted m-CPBA, which could pose a hazard during the workup and solvent removal phases. Quenching is also often exothermic and must be done carefully at low temperatures (0-5°C).[4]
-
Procedure: After the reaction is complete (as determined by TLC or another monitoring method), cool the mixture in an ice bath. Slowly add a saturated aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Verification: To confirm the absence of peroxides after quenching, you can use peroxide test strips. A negative result ensures the mixture is safe for further workup.
Visual & Data-Driven Guides
Diagram 1: Epoxidation Reaction Pathway
Caption: Concerted epoxidation of 1,4-cyclohexadiene by m-CPBA.
Table 1: Key Thermal Safety Parameters
| Parameter | Importance | Recommended Control Measure |
| Addition Rate | Directly controls the rate of heat generation. | Use a syringe pump for slow, controlled addition (e.g., 1-2 hours for a 0.1 mol scale reaction). |
| Internal Temperature | The most critical indicator of reaction state. | Monitor constantly with a thermocouple. Maintain below 5°C. |
| Reagent Concentration | Higher concentration leads to a higher rate of heat release per unit volume. | Keep substrate concentration ≤ 1 M. |
| Stirring Speed | Prevents localized hot spots and improves heat transfer to the vessel walls. | Maintain vigorous overhead stirring to ensure a vortex is visible. |
| Cooling Bath | Provides the means to remove the heat of reaction. | Use a cryo-coolant or a large ice/salt bath with sufficient thermal mass. |
Diagram 2: Troubleshooting a Temperature Excursion
Caption: Decision workflow for managing a thermal excursion event.
Recommended Experimental Protocol (Lab Scale)
Disclaimer: This protocol is a guideline. All procedures should be risk-assessed for your specific laboratory conditions and scale.
-
Reactor Setup:
-
Equip a three-necked round-bottom flask with an overhead mechanical stirrer, a thermocouple to measure internal temperature, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (e.g., ice/NaCl or a cryo-cooler) capable of maintaining a temperature of -5°C to 0°C.
-
-
Reagent Preparation:
-
In the reactor, dissolve 1,4-cyclohexadiene (1.0 eq) in a suitable solvent (e.g., dichloromethane) to a concentration of ≤ 1 M.
-
In a separate flask, dissolve m-CPBA (~77%, 1.1 eq) in the same solvent. Note: Dissolution of m-CPBA can be endothermic or slightly exothermic; prepare this solution with cooling available.
-
-
Reaction Execution:
-
Cool the 1,4-cyclohexadiene solution to 0°C with vigorous stirring.
-
Transfer the m-CPBA solution to the dropping funnel.
-
Add the m-CPBA solution dropwise to the reactor over 1-2 hours. CRITICAL: Maintain the internal reaction temperature at or below 5°C throughout the addition. Adjust the addition rate as necessary to control the temperature.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
-
Workup and Quenching:
-
While maintaining the temperature at 0°C, slowly add a cold, saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until peroxide test strips indicate the absence of oxidant.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature to yield the crude product.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. icheme.org [icheme.org]
- 7. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Deactivation in 6-oxabicyclo[3.1.0]hex-3-ene Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 6-oxabicyclo[3.1.0]hex-3-ene and related epoxides. This guide is structured to provide direct, actionable answers to common challenges related to catalyst deactivation during the epoxidation of 1,3-cyclohexadiene derivatives. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My epoxidation reaction is showing a significant drop in cyclohexadiene conversion and/or selectivity to this compound over time. What are the likely causes?
A1: A decline in catalytic performance is a classic sign of deactivation. The synthesis of this compound, typically via epoxidation, is susceptible to several deactivation mechanisms. The most common culprits are:
-
Coking or Fouling: This involves the physical blockage of catalyst pores and active sites by heavy, carbonaceous byproducts (coke) or oligomers formed from the reactants or products.[1] This is particularly prevalent with zeolite catalysts like Titanium Silicalite-1 (TS-1).[2][3]
-
Active Site Poisoning: Certain chemical species can strongly and often irreversibly bind to the catalyst's active sites, rendering them inactive.[4][5] Poisons can be impurities in your feedstock (e.g., sulfur or nitrogen compounds) or byproducts of the reaction itself.[6]
-
Active Component Leaching: The active metal species (e.g., Vanadium, Molybdenum, Titanium) can dissolve from the solid support into the liquid reaction medium, especially under harsh conditions.[7][8] This leads to a permanent loss of active sites and can contaminate your product.
-
Thermal Degradation (Sintering): While more common in gas-phase reactions, the high temperatures used during catalyst regeneration (calcination) can cause structural changes, such as the agglomeration of metal particles or collapse of the support structure, leading to irreversible activity loss.
Q2: How can I quickly determine which deactivation mechanism is affecting my specific catalyst system?
A2: A systematic diagnostic approach is crucial. The nature of the performance decline and the type of catalyst you are using provide the first clues. The following workflow can help you pinpoint the root cause.
Caption: Diagnostic workflow for identifying catalyst deactivation.
Troubleshooting Guide: Coking and Fouling
This is often observed as a gradual loss of activity, as byproduct molecules slowly build up and block access to the catalyst's active interior.
Q3: My TS-1 catalyst activity is decreasing steadily over a 24-hour run. How can I confirm that pore blockage by organic byproducts is the cause?
A3: Confirming coking involves characterizing the spent catalyst and the organic species attached to it.
-
Causality: In zeolite catalysts like TS-1, the epoxidation reaction can be followed by consecutive reactions, such as the dimerization or oligomerization of the epoxide product, especially within the confined space of the micropores.[1] These larger molecules become trapped, physically blocking the diffusion of new reactants to the active titanium sites.
-
Diagnostic Steps:
-
Solvent Wash & Analysis: Wash the spent catalyst with a strong solvent (e.g., methanol or acetone) at an elevated temperature (60-150°C).[3] Analyze the resulting liquid wash using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of heavy oligomers or polymers of cyclohexadiene or its epoxide confirms fouling.
-
Thermogravimetric Analysis (TGA): Compare the TGA profiles of the fresh and spent (dried) catalyst. A significant weight loss on the spent catalyst between 200°C and 600°C under an air or oxygen atmosphere corresponds to the combustion of deposited organic coke.
-
Surface Area Analysis: Measure the BET surface area and pore volume of the fresh and spent catalyst. A substantial decrease in these values for the spent catalyst indicates that the pores are blocked.[9]
-
Q4: What is the most effective way to regenerate a coked epoxidation catalyst?
A4: Regeneration aims to remove the carbonaceous deposits without damaging the catalyst structure. Two primary methods are effective.[1]
-
Method 1: Calcination: This is a highly effective method for removing hard coke.[3] See Protocol 2 for a detailed procedure. The high temperature burns off the organic deposits. However, be cautious, as excessive temperatures can lead to irreversible thermal degradation.
-
Method 2: Solvent or Oxidative Washing: For less stubborn "soft coke" or fouling, washing can be sufficient. Washing with a dilute hydrogen peroxide solution can help break down organic byproducts.[2][3] Washing with a solvent like methanol at high temperatures can also be effective.[3]
| Regeneration Method | Typical Conditions | Target Deactivation | Pros | Cons |
| Calcination | 500-550°C in air for 4-6 hours.[1][3] | Hard Coke | Highly effective at restoring activity.[10] | Risk of thermal damage/sintering; energy-intensive. |
| Solvent Washing | Methanol, 65-150°C for 4-8 hours.[3] | Soft Coke / Fouling | Mild conditions, preserves catalyst structure. | May not remove all deposits; less effective for hard coke. |
| H₂O₂ Washing | 1-5 wt% H₂O₂, 80-100°C for 4-24 hours.[3] | Organic Byproducts | Effective for certain organic foulants. | H₂O₂ can alter the catalyst surface, potentially hydrolyzing Ti-O-Si bonds.[2] |
Troubleshooting Guide: Active Component Leaching
Leaching is a critical issue for supported heterogeneous catalysts, where the active metal is physically deposited or coordinated to a support material.
Q5: I am using a supported vanadium catalyst (e.g., VOₓ/SiO₂) and notice a drop in activity after recycling the catalyst. How can I definitively prove that leaching is the problem?
A5: The "hot filtration test" is the gold standard for diagnosing whether catalysis is truly heterogeneous or if leached homogeneous species are responsible for the observed activity.[7][8]
-
Causality: The solvent, reaction intermediates, or the oxidant (e.g., tert-Butyl hydroperoxide, TBHP) can form soluble complexes with the active metal centers on the support.[11] These complexes then detach and enter the solution, where they may continue to catalyze the reaction. This reduces the number of active sites on the solid for the next run.
-
Diagnostic Test: The procedure is detailed in Protocol 1 . The logic is simple: if the reaction continues to proceed after the solid catalyst has been removed from the hot reaction mixture, it confirms the presence of active, soluble catalytic species in the filtrate.[8] To quantify the extent of leaching, analyze the filtrate using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the concentration of the dissolved metal.[8]
Caption: Logical flow of the hot filtration test.
Q6: How can I modify my experimental setup to minimize leaching?
A6: Minimizing leaching involves strengthening the interaction between the active metal and the support or optimizing conditions to be less aggressive.
-
Catalyst Design: Employ supports with strong anchoring sites. Covalently grafting the catalytic species to the support provides greater stability than simple impregnation.[8]
-
Optimize Reaction Conditions: Harsh conditions accelerate leaching.[8] Experiment with lower temperatures and consider the choice of solvent. A less polar or non-coordinating solvent may reduce the dissolution of metal species.
-
Post-Synthesis Treatment: Applying a protective, porous coating (e.g., a thin layer of silica) can physically trap the active species without blocking reactant access.[8]
Troubleshooting Guide: Catalyst Poisoning
Poisoning is characterized by a rapid, often severe, loss of activity, even at very low concentrations of the poisonous substance.
Q7: I observed an immediate and drastic loss of catalytic activity upon introducing a new batch of 1,3-cyclohexadiene. What should I investigate?
A7: This scenario strongly suggests catalyst poisoning from an impurity in the new feedstock batch.
-
Causality: Poisons are compounds that adsorb more strongly to the catalyst's active sites than the reactants.[4] Common poisons for metal-based epoxidation catalysts include sulfur compounds (e.g., thiophenes), halides, and nitrogen-containing heterocycles.[5][6] These can originate from the raw materials used to produce the cyclohexadiene or from storage and handling.
-
Diagnostic Steps:
-
Feedstock Analysis: Analyze the suspect batch of cyclohexadiene using sensitive techniques. Use GC-MS to screen for organic impurities and elemental analysis (e.g., X-ray fluorescence or ICP-MS) to detect trace elements like sulfur, chlorine, or phosphorus.
-
Spiking Experiment: Intentionally "spike" a reaction that is working well with a small amount of the suspect feedstock. If the activity immediately crashes, it confirms the presence of a potent poison in that batch.
-
Catalyst Characterization: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify the elements that have been deposited on the surface.
-
Q8: What preventative measures can be taken to avoid catalyst poisoning?
A8: Prevention is the most effective strategy against poisoning.
-
Feedstock Purification: Always use high-purity reactants and solvents. If impurities are suspected, purify the feedstock before it enters the reactor using methods like distillation, passing through activated carbon, or using specific adsorbent beds (e.g., alumina to remove polar impurities).[12]
-
Use of a Guard Bed: Place a small, sacrificial bed of catalyst or a cheaper adsorbent material upstream of the main reactor. This bed will adsorb the poisons, protecting the more expensive primary catalyst.
-
Catalyst Modification: In some cases, the catalyst itself can be designed to be more poison-resistant. This can involve modifying the electronic properties of the active sites or applying protective coatings that selectively block poisons but allow reactants to pass.[4]
Experimental Protocols
Protocol 1: Hot Filtration Test for Diagnosing Catalyst Leaching
-
Set up the epoxidation reaction under your standard conditions (catalyst, solvent, reactants, temperature, stirring).
-
Allow the reaction to proceed for a specific period (e.g., 1-2 hours) to ensure it is running effectively. Take a sample for initial conversion analysis (GC, HPLC).
-
While maintaining the reaction temperature, quickly filter the entire reaction mixture through a pre-heated filter (e.g., a sintered glass funnel or a cannula fitted with a micron filter) to separate the solid catalyst from the liquid phase.
-
Transfer the clear filtrate to a new, clean reaction vessel and immediately return it to the reaction temperature with identical stirring.
-
Continue to take samples from the filtrate over time and analyze for product formation.
-
Interpretation: If the reactant conversion continues to increase in the filtrate, active species have leached from the solid catalyst. If the reaction stops, the catalysis is heterogeneous.[8]
Protocol 2: General Procedure for Catalyst Regeneration by Calcination
-
After the reaction, recover the spent catalyst by filtration and wash it thoroughly with a suitable solvent (e.g., acetone or isopropanol) to remove any loosely adsorbed organic molecules.
-
Dry the washed catalyst in an oven at 100-120°C for at least 4 hours to remove all solvent.
-
Place the dried, spent catalyst in a ceramic crucible and place it in a muffle furnace.
-
Slowly ramp the temperature (e.g., 2-5°C/min) to the target calcination temperature (typically 550°C for zeolites like TS-1) under a slow flow of air.[1]
-
Hold at the target temperature for 4-6 hours to ensure complete combustion of the coke deposits.[3]
-
Slowly cool the furnace back to room temperature.
-
The regenerated catalyst is now ready for reuse or characterization to confirm the restoration of its properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. EP2859946A1 - Process for regenerating heterogeneous epoxidation catalysts and their use to catalyze epoxidation reactions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-Oxabicyclo[3.1.0]hex-3-ene
This guide provides an in-depth comparison of analytical methodologies for the validation of 6-oxabicyclo[3.1.0]hex-3-ene, a reactive bicyclic epoxide of significant interest in pharmaceutical and chemical synthesis. As a critical quality attribute, the accurate and precise quantification of this compound, along with its potential impurities and degradants, is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation of suitable analytical methods.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This guide will primarily focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the principal analytical technique, owing to the volatile nature of this compound.[1][2][3] We will also explore High-Performance Liquid Chromatography (HPLC) with derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy as viable alternatives, providing a comparative analysis of their respective strengths and weaknesses. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Criticality of Method Validation for this compound
This compound is a strained bicyclic ether containing a reactive epoxide ring. This structural motif makes it a valuable intermediate in organic synthesis but also susceptible to degradation via hydrolysis, oxidation, and thermal stress.[7] Therefore, a well-validated, stability-indicating analytical method is crucial to:
-
Ensure the identity and purity of the starting material.
-
Quantify the compound in various matrices.
-
Monitor its stability under different storage and stress conditions.
-
Detect and quantify process-related impurities and degradation products.
The choice of analytical methodology is dictated by the physicochemical properties of the analyte. With a boiling point of approximately 112°C, this compound is amenable to analysis by gas chromatography.[8]
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][9] For this compound, its high resolution and the structural information provided by mass spectrometry make it an ideal choice.
Rationale for Experimental Choices
-
Injector: A split/splitless injector is typically used. A split injection is preferred for higher concentration samples to prevent column overloading, while a splitless injection is used for trace analysis to maximize sensitivity.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a good starting point. This stationary phase provides good separation for a wide range of non-polar to moderately polar compounds.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas due to their inertness and ability to provide high efficiency.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from potential impurities and to elute higher boiling compounds.
-
Detector: A mass spectrometer provides high selectivity and allows for the identification of unknown peaks through spectral library matching.
Validation Protocol for GC-MS
The following is a comprehensive, step-by-step protocol for the validation of a GC-MS method for the quantification of this compound, grounded in ICH Q2(R1) principles.[4][5]
Before commencing method validation, system suitability must be established to ensure the chromatographic system is performing adequately.
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration that gives a significant response.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
Acceptance Criteria: RSD for peak area should be ≤ 2.0%, and RSD for retention time should be ≤ 1.0%.[10]
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Forced Degradation: Subject the this compound sample to stress conditions including acid hydrolysis (e.g., 0.1 M HCl at 60°C), base hydrolysis (e.g., 0.1 M NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), photolytic (UV light exposure), and thermal (e.g., 80°C) stress.[7][11]
-
Analyze the stressed samples by GC-MS.
-
Assess the peak purity of the analyte peak using the mass spectral data to ensure no co-eluting peaks.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks, and there should be baseline resolution between the analyte and any degradation products.
Caption: Workflow for establishing method specificity.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[10]
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%, and for intermediate precision, it should be ≤ 3.0%.[10]
Caption: Logical relationship in precision validation.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the LOQ by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Alternative Analytical Methods
While GC-MS is a robust primary method, other techniques offer unique advantages and can be considered based on the specific analytical need.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in this compound, direct UV detection in HPLC would be insensitive. However, derivatization can be employed to introduce a UV-active or fluorescent tag.[12][13]
-
Derivatization: Reaction with a reagent like N,N-diethyldithiocarbamate can form a stable derivative with a strong UV absorbance, allowing for sensitive detection.[12][13]
-
Advantages: HPLC is suitable for non-volatile impurities and can be more readily available in some laboratories.
-
Disadvantages: Derivatization adds a step to the sample preparation, which can introduce variability and increase analysis time. The method development for the derivatization reaction can also be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[14][15][16]
-
Advantages: NMR is a primary analytical method, meaning it does not require a reference standard of the same compound for quantification. It provides rich structural information, which is invaluable for identifying unknown impurities and degradation products.[17]
-
Disadvantages: NMR has lower sensitivity compared to chromatographic methods, making it less suitable for trace analysis. The instrumentation is also more specialized and expensive.
Comparative Summary of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Derivatization | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Specificity | High (mass spectral identification) | Moderate to High (chromatographic separation) | High (unique spectral fingerprint) |
| Sensitivity | High (ppb levels) | High (depends on derivatization agent) | Low (ppm to % levels) |
| Quantification | Relative (requires a reference standard) | Relative (requires a reference standard) | Absolute (qNMR) |
| Throughput | High | Moderate | Low |
| Sample Prep | Simple (dilution) | Complex (derivatization) | Simple (dissolution) |
| Cost | Moderate | Low to Moderate | High |
| Best For | Routine QC, purity testing, volatile impurity analysis | Analysis of non-volatile impurities, orthogonal method | Structural elucidation, quantification without a specific reference standard |
Conclusion
The validation of analytical methods for this compound is a critical undertaking that ensures the quality, safety, and efficacy of products derived from it. This guide has detailed a comprehensive validation protocol for a primary GC-MS method, grounded in the principles of the ICH Q2(R1) guidelines.[4][5][6] The causality behind experimental choices has been explained to provide a deeper understanding of the method development and validation process.
Furthermore, a comparative analysis with HPLC with derivatization and NMR spectroscopy has been presented, highlighting the unique strengths and applications of each technique. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput. By following the self-validating systems described herein, researchers and drug development professionals can establish robust and reliable analytical methods for the control of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. scispace.com [scispace.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. environics.com [environics.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Catalysts for 1,4-Cyclohexadiene Epoxidation: A Comparative Study
Introduction
The selective epoxidation of 1,4-cyclohexadiene (1,4-CHD) is a pivotal transformation in organic synthesis, yielding valuable epoxide intermediates. These products, particularly 1,4-cyclohexadiene monoepoxide, are versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The primary challenge in this reaction lies in achieving high selectivity for the monoepoxide while suppressing the formation of the diepoxide and other byproducts. This guide provides a comparative analysis of various catalytic systems developed for this purpose, offering insights into their performance, mechanisms, and practical applications for researchers in the field.
The epoxidation of unsaturated compounds is a well-established process utilizing various oxidizing agents like hydrogen peroxide, molecular oxygen, or peroxy acids.[1] The choice of catalyst is crucial for controlling the reaction's efficiency and selectivity, especially when dealing with substrates containing multiple reactive sites like 1,4-cyclohexadiene.
The Reaction: Pathways and Challenges
The epoxidation of 1,4-cyclohexadiene can proceed through several pathways. The desired reaction is the selective epoxidation of one of the double bonds to form the monoepoxide. However, further oxidation can lead to the formation of a diepoxide. Additionally, allylic oxidation can occur, producing undesired byproducts. The catalyst's role is to steer the reaction towards the desired monoepoxide with high fidelity.
Caption: Reaction pathways in 1,4-cyclohexadiene epoxidation.
Comparative Analysis of Catalytic Systems
A variety of catalysts, both homogeneous and heterogeneous, have been investigated for the epoxidation of cyclic olefins.[2][3] This section compares the performance of prominent catalyst classes for 1,4-cyclohexadiene epoxidation, with a focus on conversion, selectivity, and reaction conditions.
Heterogeneous Catalysts
Heterogeneous catalysts are favored for their ease of separation and recyclability, which are significant advantages in industrial processes.[4]
1. Polyoxometalates (POMs)
Polyoxometalates are a class of metal-oxygen clusters that have shown significant promise in oxidation catalysis.[4] They can act as catalysts themselves or as supports for catalytically active metal nanoparticles.[4] For instance, a divacant Keggin-type polyoxometalate, [γ-SiW10O34(H2O)2]4-, has been shown to catalyze the epoxidation of various olefins with hydrogen peroxide.[5][6] Gold nanoparticles supported on polyoxometalates have also been reported as highly efficient and recyclable catalysts for olefin epoxidation using molecular oxygen.[4][7]
-
Advantages: High activity, tunable properties, and stability.[7]
-
Disadvantages: Can be complex to synthesize and characterize.
2. Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials that can serve as versatile platforms for heterogeneous catalysis.[8] Their high surface area and tunable pore sizes and functionalities make them attractive candidates. For example, a 2D metal carboxylate framework, {2(Him)·[Cu(pdc)2]}n, has demonstrated 100% conversion in cyclohexene epoxidation with H2O2.[8] Titanium-based MOFs like MIL-125 have also been evaluated for cyclohexene oxidation, showing that their catalytic activity can be enhanced by acid additives.[9]
-
Advantages: High porosity, tunable structure, and potential for high selectivity.
-
Disadvantages: Stability under harsh reaction conditions can be a concern.
3. Zeolites and Mesoporous Silicates
Zeolites and other mesoporous materials can be modified with transition metals to create active sites for epoxidation.[10] For example, mesoporous zirconium silicates have shown good activity and selectivity in the epoxidation of terpenes.[1] Titanosilicate zeolites are another prominent class of catalysts used in various oxidation reactions, including alkene epoxidation.[3]
-
Advantages: High thermal stability and shape-selectivity.
-
Disadvantages: Diffusion limitations can sometimes affect reaction rates.
Homogeneous Catalysts
Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions.
1. Metal-Salen Complexes
Jacobsen's catalyst, a chiral manganese-salen complex, is renowned for its ability to perform asymmetric epoxidations. Studies using 1,4-cyclohexadienes as mechanistic probes have provided evidence for radical pathways during the Jacobsen epoxidation.[11][12]
-
Advantages: High enantioselectivity for asymmetric epoxidation.
-
Disadvantages: Difficult to separate from the reaction mixture.
2. Molybdenum and Vanadium Complexes
Molybdenum and vanadium-based complexes are well-known for their catalytic activity in olefin epoxidation.[13] Dimeric molybdenum(VI) complexes have been shown to preferentially catalyze the production of monoepoxides in the epoxidation of cyclic diolefins.[14] Vanadium complexes supported on materials like montmorillonite K-10 have also been used for cyclohexene epoxidation.[13]
-
Advantages: High activity and selectivity for epoxides.
-
Disadvantages: Potential for metal leaching in supported systems.
Biocatalysts
Enzymes offer a green and highly selective alternative for epoxidation reactions. Fungal peroxygenases, for example, can generate epoxides from aromatic compounds like naphthalene.[15][16][17] These biocatalytic systems operate under mild conditions and can exhibit excellent chemo-, regio-, and enantioselectivity.[18]
-
Advantages: High selectivity, mild reaction conditions, and environmentally friendly.
-
Disadvantages: Enzyme stability and cost can be limiting factors.
Performance Data Summary
| Catalyst System | Oxidant | Substrate | Conversion (%) | Selectivity to Monoepoxide (%) | Reference |
| [γ-SiW10O34(H2O)2]4- | 30% H2O2 | Olefins | High | High | [5] |
| Au/BaPOM | O2 | Norbornene, Cyclooctene | High | >90 | [4] |
| {2(Him)·[Cu(pdc)2]}n | H2O2 | Cyclohexene | 100 | N/A | [8] |
| MIL-125(Ti) + Acid | 50% H2O2 | Cyclohexene | 43 | 92 (epoxide + diol) | [9] |
| Dimeric Mo(VI) complexes | TBHP | 1,5-Cyclooctadiene | N/A | Preferential to monoepoxide | [14] |
| Fungal Peroxygenase | H2O2 | Naphthalene | N/A | High | [15][16][17] |
Note: Direct comparative data for 1,4-cyclohexadiene was limited in the initial search. The data presented is for similar cyclic olefins to illustrate the potential of these catalyst systems.
Experimental Protocols
This section provides a generalized workflow for a heterogeneous catalytic epoxidation experiment.
General Experimental Workflow
Caption: A typical workflow for heterogeneous epoxidation.
Detailed Protocol: Epoxidation using a Supported Metal Catalyst
-
Catalyst Preparation and Activation:
-
Rationale: Proper preparation and activation are crucial to ensure the catalyst's active sites are accessible and in the correct oxidation state.
-
Procedure: A supported metal catalyst (e.g., VO(acac)2 on Montmorillonite K-10) is prepared by impregnation.[13] The support material is first dried to remove adsorbed water. A solution of the metal precursor in a suitable solvent is then added to the support, and the mixture is stirred for an extended period. The resulting solid is filtered, washed to remove any unreacted precursor, and dried.[13] Activation is typically achieved by calcination at high temperatures to ensure the formation of the active metal oxide species.
-
-
Reaction Setup:
-
Rationale: The reaction is typically run under an inert atmosphere to prevent unwanted side reactions with atmospheric oxygen. Controlled addition of the oxidant is necessary to manage the exothermic nature of the reaction and improve selectivity.
-
Procedure: In a round-bottom flask equipped with a magnetic stirrer and a condenser, the activated catalyst, the substrate (1,4-cyclohexadiene), and a suitable solvent (e.g., acetonitrile) are added. The flask is placed in a temperature-controlled bath. The oxidant (e.g., aqueous hydrogen peroxide or tert-butyl hydroperoxide) is then added dropwise to the stirred reaction mixture over a specific period.[9]
-
-
Reaction Monitoring and Work-up:
-
Rationale: Monitoring the reaction progress allows for determination of the optimal reaction time to maximize yield and minimize byproduct formation.
-
Procedure: Aliquots of the reaction mixture are taken at regular intervals and analyzed by Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of products. Once the reaction reaches the desired conversion, it is quenched (e.g., by adding a reducing agent like sodium sulfite to destroy excess peroxide).
-
-
Product Isolation and Analysis:
-
Rationale: Proper isolation and characterization are essential to determine the yield and selectivity of the reaction.
-
Procedure: The heterogeneous catalyst is removed by filtration. The organic products are extracted from the aqueous phase using a suitable solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The resulting crude product is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the products and determine the final yield and selectivity.
-
Conclusion and Future Outlook
The selective epoxidation of 1,4-cyclohexadiene remains an area of active research, driven by the synthetic utility of the resulting epoxides. While significant progress has been made with a variety of catalytic systems, there is still a need for more efficient, selective, and sustainable catalysts.
-
Heterogeneous catalysts , particularly those based on MOFs and POMs, offer the advantage of recyclability and are promising for the development of industrial processes. Future research in this area should focus on improving the long-term stability of these catalysts and enhancing their selectivity for the monoepoxidation of dienes.
-
Homogeneous catalysts continue to be valuable for their high activity and, in the case of chiral complexes, their ability to induce enantioselectivity. The development of methods for the effective immobilization of these catalysts without compromising their activity is a key challenge.
-
Biocatalysis represents a green and highly selective approach. Overcoming the limitations of enzyme stability and cost through protein engineering and process optimization will be crucial for their broader application.
Ultimately, the choice of catalyst will depend on the specific requirements of the application, including the desired scale of the reaction, the need for enantiopure products, and economic and environmental considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of heterogeneous transition metal‐based catalysts for cyclohexene epoxidation reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Epoxidation of olefins with molecular oxygen as the oxidant using gold catalysts supported on polyoxometalates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Olefin epoxidation with hydrogen peroxide catalyzed by lacunary polyoxometalate [gamma-SiW10O34H2O2]4- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cyclohexene Oxidation with H2O2 over Metal-Organic Framework MIL-125(Ti): The Effect of Protons on Reactivity [mdpi.com]
- 10. Hierarchical Zeolites Containing Vanadium or Tantalum and Their Application in Cyclohexene Epoxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Cyclohexadienes as mechanistic probes for the Jacobsen epoxidation: evidence for radical pathways - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 1,4-Cyclohexadienes as mechanistic probes for the Jacobsen epoxidation: evidence for radical pathways [ouci.dntb.gov.ua]
- 13. tuengr.com [tuengr.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions | TU Delft Repository [repository.tudelft.nl]
- 18. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 6-Oxabicyclo[3.1.0]hex-3-ene Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of stereoisomers is a cornerstone of molecular design and synthesis. The rigid bicyclic framework of 6-oxabicyclo[3.1.0]hex-3-ene presents a compelling scaffold in medicinal chemistry, where the spatial orientation of substituents can dramatically influence biological activity. This guide provides an in-depth spectroscopic comparison of the exo and endo isomers of this compound, offering experimental insights and theoretical underpinnings to facilitate their unambiguous identification.
Introduction: The Significance of Stereoisomerism in Bicyclic Systems
The terms exo and endo describe the relative stereochemistry of a substituent on a bridged ring system. In the context of this compound, the oxygen atom of the epoxide ring can be oriented either on the same side (syn) as the longer bridge (the C2-C3-C4 path) or on the opposite side (anti). Conventionally, the exo isomer has the substituent on the opposite face of the larger ring system, while the endo isomer has it on the same face. The differentiation of these isomers is critical as their distinct three-dimensional structures can lead to divergent chemical reactivity and pharmacological profiles.
Synthesis of Exo- and Endo-6-Oxabicyclo[3.1.0]hex-3-ene
The most common route to this compound isomers is the epoxidation of 1,4-cyclohexadiene. The stereochemical outcome of this reaction is influenced by the epoxidizing agent and the reaction conditions. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for this transformation. The approach of the m-CPBA to the double bond can occur from either face, leading to a mixture of exo and endo products. The separation of these isomers is typically achieved by column chromatography.
Caption: Synthetic pathway to this compound isomers.
Spectroscopic Comparison
The differentiation of the exo and endo isomers of this compound relies on subtle but significant differences in their spectroscopic signatures, particularly in ¹H NMR spectroscopy.
¹H NMR Spectroscopy: A Powerful Diagnostic Tool
The key to distinguishing the exo and endo isomers lies in the analysis of coupling constants (J-values), which are highly dependent on the dihedral angles between adjacent protons, as described by the Karplus equation.[1][2] In the rigid bicyclo[3.1.0]hexane framework, the dihedral angles between the protons on the cyclopropane ring and the adjacent bridgehead protons are stereochemically defined and differ significantly between the exo and endo isomers.
Based on extensive studies of related 6-substituted bicyclo[3.1.0]hex-2-enes, a critical diagnostic parameter is the coupling constant between the bridgehead proton (H-5) and the adjacent cyclopropyl proton (H-6), denoted as J5,6.[3]
-
For the endo isomer , the dihedral angle between H-5 and H-6 is close to 0°, which, according to the Karplus relationship, results in a relatively large coupling constant (typically around 7-8 Hz) .
-
For the exo isomer , the dihedral angle between H-5 and H-6 is approximately 90°, leading to a small or negligible coupling constant (typically around 0-3 Hz) .
The chemical shifts of the cyclopropyl protons (H-6) also tend to differ, with the H-6 proton in the exo isomer often appearing at a slightly higher field (lower ppm) compared to the endo isomer due to anisotropic effects from the double bond.
Table 1: Predicted ¹H NMR Data for this compound Isomers
| Proton | Exo Isomer (Predicted δ, multiplicity, J in Hz) | Endo Isomer (Predicted δ, multiplicity, J in Hz) | Rationale for Difference |
| H-1, H-5 | ~2.5-2.8 (m) | ~2.6-2.9 (m) | Minor differences due to overall geometry. |
| H-2, H-4 | ~2.2-2.5 (m) | ~2.3-2.6 (m) | Minor differences. |
| H-3, H-4 | ~5.6-5.9 (m) | ~5.7-6.0 (m) | Olefinic protons, minor shifts expected. |
| H-6 | ~3.0-3.3 (m) | ~3.2-3.5 (m) | Exo proton is often more shielded. |
| J5,6 | ~0-3 Hz | ~7-8 Hz | Key diagnostic feature based on dihedral angle (Karplus relationship).[1][3] |
¹³C NMR Spectroscopy
The ¹³C NMR spectra of the exo and endo isomers are expected to be very similar, with minor differences in chemical shifts for the carbons of the cyclopropane ring and the bridgehead carbons. These subtle shifts arise from the different steric environments and ring strain in the two isomers.
Table 2: Predicted ¹³C NMR Data for this compound Isomers
| Carbon | Exo Isomer (Predicted δ, ppm) | Endo Isomer (Predicted δ, ppm) |
| C-1, C-5 | ~30-35 | ~31-36 |
| C-2, C-4 | ~25-30 | ~26-31 |
| C-3, C-4 | ~125-130 | ~126-131 |
| C-6 | ~50-55 | ~51-56 |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by characteristic absorptions for C-H stretching of the alkene and alkane moieties, the C=C stretch of the double bond, and the C-O-C stretching of the epoxide ring. While the overall patterns will be similar, minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different symmetries of the molecules.
Table 3: Characteristic IR Absorptions for this compound Isomers
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (alkene) | ~3050-3000 |
| C-H (alkane) | ~3000-2850 |
| C=C (alkene) | ~1650 |
| C-O-C (epoxide) | ~1250, ~850 |
Mass Spectrometry (MS)
The electron ionization mass spectra of the exo and endo isomers are expected to be very similar, as the initial molecular ions are likely to undergo similar fragmentation pathways. The molecular ion peak (M⁺) should be observed, and characteristic fragmentation patterns for bicyclic ethers would involve the loss of CO, CHO, and ethylene fragments.[4][5]
Table 4: Expected Mass Spectrometry Fragmentation for this compound Isomers
| m/z | Possible Fragment |
| 82 | [M]⁺ |
| 81 | [M-H]⁺ |
| 54 | [M-CO]⁺ |
| 53 | [M-CHO]⁺ |
Experimental Protocols
Synthesis of Exo- and Endo-6-Oxabicyclo[3.1.0]hex-3-ene
This protocol is a general procedure based on the epoxidation of 1,4-cyclohexadiene.[6][7]
-
Dissolve 1,4-cyclohexadiene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the exo and endo isomers.
Caption: Experimental workflow for the synthesis and separation of isomers.
Spectroscopic Characterization
-
¹H and ¹³C NMR: Dissolve a sample of each purified isomer in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of each isomer using a thin film on a NaCl plate or a KBr pellet.
-
Mass Spectrometry: Analyze each isomer by electron ionization mass spectrometry (EI-MS).
Conclusion
The definitive spectroscopic differentiation of exo- and endo-6-oxabicyclo[3.1.0]hex-3-ene isomers is readily achievable through careful analysis of their ¹H NMR spectra. The magnitude of the J5,6 coupling constant serves as a robust and reliable diagnostic tool, grounded in the fundamental principles of the Karplus relationship. While ¹³C NMR, IR, and MS provide valuable corroborating data, the stereochemical assignment hinges on the detailed interpretation of proton NMR coupling patterns. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently characterize these and related bicyclic systems, ensuring stereochemical integrity in their synthetic endeavors.
References
- 1. Karplus equation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Biological Activity of 6-Oxabicyclo[3.1.0]hex-3-ene Derivatives
This guide provides a comprehensive analysis of the biological activities of nucleoside analogues incorporating the 6-oxabicyclo[3.1.0]hexane scaffold. This unique bicyclic system serves as a rigid structural motif, offering a conformationally locked framework that has shown significant promise in the design of novel antiviral agents. We will delve into a comparative analysis of these derivatives, placing their activity in context with established therapeutic alternatives, and provide detailed experimental methodologies to support further research and development in this exciting area of medicinal chemistry.
The Strategic Advantage of Conformational Locking
In solution, the furanose ring of natural nucleosides exists in a dynamic equilibrium between various puckered conformations. However, for optimal interaction with viral enzymes, a specific conformation is often preferred. The 6-oxabicyclo[3.1.0]hexane system introduces a rigid structure that "locks" the pseudosugar moiety into a conformation that can mimic the ideal geometry for recognition by viral polymerases.[1][2] This conformational restriction is a key strategy for enhancing biological activity and selectivity.[3]
One of the most notable applications of this scaffold has been in the development of antiviral agents, particularly against herpesviruses like the Epstein-Barr virus (EBV).[2][3]
Antiviral Activity: A Focus on Epstein-Barr Virus
Research into 6-oxabicyclo[3.1.0]hexane derivatives has revealed promising antiviral activity, especially in nucleoside analogues targeting the Epstein-Barr virus (EBV), a member of the herpesvirus family.[3] A deoxyguanosine analogue built on this framework has demonstrated specific activity against EBV, while the corresponding deoxyadenosine analogue was found to be inactive.[3] This highlights the critical role of the nucleobase in conjunction with the conformationally restricted sugar mimic.
Comparative Analysis of Anti-EBV Activity
| Compound | Type | Target Virus | EC50/ED50 (µM) | Reference |
| 6-Oxabicyclo[3.1.0]hexane Deoxyguanosine Analogue | Conformationally Locked Nucleoside Analogue | Epstein-Barr Virus (EBV) | Active (Quantitative data not cited) | [2][3] |
| Acyclovir | Acyclic Guanosine Analogue | Epstein-Barr Virus (EBV) | 0.3 (ED50) | [1][4] |
| Ganciclovir | Acyclic Guanosine Analogue | Epstein-Barr Virus (EBV) | 1.5 (IC50) | [5] |
This comparison underscores the potential of the 6-oxabicyclo[3.1.0]hexane scaffold. While Acyclovir and Ganciclovir are established therapies, the targeted design of conformationally locked nucleosides represents a promising avenue for developing next-generation antivirals with potentially improved efficacy and selectivity.
Mechanism of Action: Targeting Viral DNA Polymerase
The primary mechanism of action for these antiviral nucleoside analogues is the inhibition of viral DNA replication.[3] This process can be broken down into several key steps:
-
Cellular Uptake: The nucleoside analogue enters the host cell.
-
Phosphorylation: Cellular kinases phosphorylate the analogue to its active triphosphate form.
-
Competitive Inhibition: The triphosphate analogue competes with the natural deoxynucleoside triphosphates (e.g., dGTP) for the active site of the viral DNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the analogue leads to chain termination, thereby halting viral replication.[3]
The enhanced activity of the 6-oxabicyclo[3.1.0]hexane derivatives is attributed to the rigid conformation, which presents the molecule to the viral polymerase in a more favorable geometry for binding and incorporation compared to the more flexible natural nucleosides.
Caption: Mechanism of action for antiviral nucleoside analogues.
Experimental Protocols
Synthesis of 6-Oxabicyclo[3.1.0]hexane Nucleoside Analogues
A key step in the synthesis of these analogues is the Mitsunobu coupling of a suitable 6-oxabicyclo[3.1.0]hexane alcohol precursor with the desired purine or pyrimidine base.[2][3]
Caption: General workflow for synthesis of novel compounds.
Detailed Protocol: Mitsunobu Coupling
Causality: The Mitsunobu reaction is employed for its reliability in forming C-N bonds with inversion of stereochemistry at the alcohol carbon, which is crucial for achieving the desired stereoisomer of the nucleoside analogue.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 6-oxabicyclo[3.1.0]hexane alcohol precursor (1 equivalent) and the desired nucleobase (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add triphenylphosphine (PPh3) (1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution. The appearance of a white precipitate (triphenylphosphine oxide) indicates the reaction is proceeding.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired nucleoside analogue.
Antiviral Activity Assay: Anti-EBV qPCR Assay
Causality: A real-time quantitative PCR (qPCR) assay is a highly sensitive and specific method to quantify the amount of viral DNA, providing a direct measure of the inhibition of viral replication.
-
Cell Culture: Culture P3HR-1 cells, a Burkitt lymphoma-derived cell line that produces EBV, in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics.
-
Compound Treatment: Seed the cells in 24-well plates and treat with a serial dilution of the test compounds. Include a positive control (e.g., Acyclovir) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a defined period (e.g., 72 hours) to allow for viral replication.
-
DNA Extraction: Harvest the cells and extract total DNA using a commercial DNA extraction kit.
-
qPCR Analysis: Perform real-time qPCR using primers and a probe specific for a conserved region of the EBV genome (e.g., the BALF5 gene encoding the viral DNA polymerase). Use a standard curve of known EBV DNA concentrations to quantify the viral load in each sample.
-
Data Analysis: Calculate the concentration of the compound that inhibits viral DNA replication by 50% (EC50) by plotting the percentage of viral DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
Future Directions
The demonstrated anti-EBV activity of the 6-oxabicyclo[3.1.0]hexane deoxyguanosine analogue warrants further investigation. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing a broader range of derivatives with modifications to both the bicyclic scaffold and the nucleobase to optimize antiviral potency and selectivity.
-
Exploration of Other Therapeutic Areas: While antiviral activity is the most documented, the unique structural features of these derivatives may confer activity in other areas, such as oncology or anti-inflammatory applications.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies to assess the drug-like properties and safety profile of the most promising lead compounds.
The conformationally locked 6-oxabicyclo[3.1.0]hexane scaffold represents a valuable platform for the design of novel therapeutic agents. The insights and protocols provided in this guide aim to facilitate the continued exploration and development of this promising class of molecules.
References
- 1. Acyclovir and Epstein-Barr virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral Drugs for EBV [mdpi.com]
- 5. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of 6-Oxabicyclo[3.1.0]hex-3-ene Ring-Opening
For researchers, scientists, and drug development professionals, the strategic opening of strained ring systems is a cornerstone of complex molecule synthesis. The 6-oxabicyclo[3.1.0]hex-3-ene scaffold, a compact and energy-rich structure, serves as a versatile precursor to valuable cyclopentane and cyclohexane derivatives, which are core motifs in numerous active pharmaceutical ingredients (APIs). Understanding the kinetics of its ring-opening is not merely an academic exercise; it is fundamental to controlling reaction pathways, optimizing yields, and ensuring the stereochemical integrity of the final product.
This guide provides an in-depth comparison of the primary methodologies used to induce and analyze the ring-opening of this compound: thermal rearrangement, acid-catalyzed solvolysis, and transition metal-catalyzed isomerization. We will delve into the causality behind experimental choices, present comparative data where available, and provide detailed protocols for key analytical techniques.
The Significance of a Strained Ring: Why Kinetic Control is Paramount
The high reactivity of the this compound system stems from the inherent strain of the fused epoxide and cyclopropane-like rings. This stored energy is the thermodynamic driving force for the ring-opening reaction. However, this reactivity is a double-edged sword. Without precise control, a cascade of unintended side reactions can occur, leading to a complex mixture of products. Kinetic analysis, therefore, is not just about measuring speed; it's about understanding the energy landscape of the reaction to selectively navigate towards the desired product.
Comparative Analysis of Ring-Opening Methodologies
We will now compare and contrast the different approaches to initiate the ring-opening of this compound, focusing on the underlying kinetics and the practical implications for synthesis.
Thermal Rearrangement: A Baseline for Reactivity
Key Kinetic Parameters for 6-oxabicyclo[3.1.0]hexane Decomposition: [1]
| Parameter | Value |
| Temperature Range | 670–742 K |
| Pressure Range | 1–28 Torr |
| Rate Constant (k) | log(k/s⁻¹) = (14.56 ± 0.21) - (260.4 ± 2.8 kJ mol⁻¹)/(2.303RT) |
| Activation Energy (Ea) | 260.4 ± 2.8 kJ mol⁻¹ |
| Pre-exponential Factor (A) | 10¹⁴.⁵⁶ s⁻¹ |
Note: Data for 6-oxabicyclo[3.1.0]hexane.
Experimental Causality: The high activation energy indicates that significant thermal energy is required to overcome the stability of the bicyclic system. The pre-exponential factor is consistent with a unimolecular rearrangement where the transition state has a similar degree of freedom to the ground state. For this compound, the presence of the double bond is expected to influence the reaction pathway, potentially leading to different products and altered kinetics. Computational studies on the related bicyclo[3.1.0]hex-3-en-2-one system suggest that the rate-determining step in thermal rearrangements is the opening of the three-membered ring, which involves a high energy barrier.
Advantages:
-
Provides a baseline for the intrinsic reactivity of the molecule.
-
Avoids the use of reagents that could complicate product separation.
Disadvantages:
-
Requires high temperatures, which can lead to undesired side reactions and decomposition.
-
May offer limited selectivity in the product distribution.
Acid-Catalyzed Ring-Opening: A Classic Approach with Mechanistic Nuances
Acid catalysis is a common method for epoxide ring-opening. The reaction proceeds via protonation of the epoxide oxygen, which makes it a better leaving group and activates the ring towards nucleophilic attack. The regioselectivity of the attack (at the more or less substituted carbon) is highly dependent on the substrate and the reaction conditions.
Mechanism of Acid-Catalyzed Ring-Opening:
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Experimental Causality: The choice of acid (Brønsted or Lewis) and solvent is critical. Strong Brønsted acids in protic solvents like water or alcohols will lead to the corresponding diols or ether-alcohols. The kinetics of these reactions are often complex and can be influenced by the activity of the hydronium ion and the concentration of the nucleophile. For example, studies on the acid-catalyzed ring-opening of other epoxides have shown that the rate is dependent on hydronium ion activity.
Comparative Performance of Lewis Acids: While specific data for this compound is scarce, studies on other epoxides demonstrate that the choice of Lewis acid can significantly impact catalytic activity. For instance, in the ring-opening of epichlorohydrin with methanol, Sn-Beta zeolite was found to be a more active and regioselective catalyst compared to Al-Beta, Zr-Beta, or Hf-Beta. This highlights the importance of the Lewis acid's strength and the support material in tuning the reaction kinetics.
Advantages:
-
Generally proceeds under milder conditions than thermal rearrangement.
-
Allows for the introduction of a variety of nucleophiles.
Disadvantages:
-
Can lead to a mixture of regioisomers.
-
The strong acidic conditions may not be compatible with sensitive functional groups.
-
Kinetics can be complex and difficult to model accurately.
Transition Metal-Catalyzed Ring-Opening: A Modern Frontier for Selectivity
Transition metal catalysis offers a powerful alternative for epoxide ring-opening, often providing access to unique reaction pathways and high levels of selectivity. Metals like rhodium, palladium, and platinum can activate the epoxide through different mechanisms, leading to a diverse range of products.
Rhodium-Catalyzed Asymmetric Ring-Opening: A notable example is the rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes with various nucleophiles.[2][3] This methodology is particularly valuable as it can generate chiral products with high enantioselectivity. Kinetic and competition experiments suggest a mechanism involving oxidative insertion of the rhodium(I) catalyst into a C-O bond, followed by nucleophilic attack on the resulting π-allylrhodium intermediate.[2] The rate of these reactions is sensitive to the electronic properties of the ligand on the rhodium catalyst.[2]
Palladium-Catalyzed Rearrangements: Palladium catalysts are also effective for the rearrangement of bicyclic systems containing strained rings. While specific kinetic data for this compound is not available, related studies on the palladium-catalyzed ring-opening of fused bicyclic vinylcyclopropanes demonstrate the versatility of this approach.
Experimental Causality: The choice of the transition metal, its oxidation state, and the coordinating ligands are the primary determinants of the reaction's outcome. The ligands not only influence the electronic properties of the metal center but also create a specific steric environment that can control the stereochemistry of the product. The reaction kinetics are often studied to elucidate the mechanism and to optimize the catalyst system for a particular transformation.
Advantages:
-
High selectivity (regio-, stereo-, and enantioselectivity) can often be achieved.
-
Reactions can proceed under mild conditions.
-
Provides access to products that are not obtainable through other methods.
Disadvantages:
-
Catalysts can be expensive and sensitive to air and moisture.
-
Reaction development and optimization can be time-consuming.
-
Detailed kinetic analysis is often required to understand the complex catalytic cycle.
Experimental Protocols for Kinetic Analysis
A robust kinetic analysis is essential for comparing these methodologies objectively. Here, we outline a general protocol for monitoring the ring-opening of this compound using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for real-time reaction monitoring.
In-Situ NMR Spectroscopy for Kinetic Monitoring
Objective: To determine the rate constant and other kinetic parameters for the ring-opening reaction under a specific set of conditions (thermal, acid-catalyzed, or transition metal-catalyzed).
Methodology:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent.
-
Include an internal standard with a known concentration and a resonance that does not overlap with the reactant or product signals.
-
-
Initiation of the Reaction:
-
For thermal rearrangement , preheat the NMR spectrometer to the desired temperature and then insert the sample.
-
For acid-catalyzed reactions , prepare a solution of the acid in the same deuterated solvent and inject a known amount into the NMR tube at the start of the experiment.
-
For transition metal-catalyzed reactions , prepare a solution of the catalyst and inject it into the NMR tube containing the substrate.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected rate of the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product(s) in each spectrum.
-
Calculate the concentration of the starting material at each time point by comparing its integral to the integral of the internal standard.
-
Plot the concentration of the starting material versus time.
-
Determine the order of the reaction and the rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).
-
Workflow for In-Situ NMR Kinetic Analysis:
Caption: Workflow for kinetic analysis using in-situ NMR.
Conclusion: A Multi-faceted Approach to a Complex Reaction
The ring-opening of this compound is a synthetically valuable transformation that can be achieved through various methodologies. While thermal rearrangement provides a baseline understanding of the molecule's intrinsic reactivity, it often lacks the selectivity required for complex syntheses. Acid catalysis offers a more controlled approach, but can be limited by regioselectivity issues and harsh reaction conditions. Transition metal catalysis emerges as a powerful tool for achieving high levels of selectivity, including enantioselectivity, under mild conditions.
The choice of method will ultimately depend on the specific synthetic goal. For the synthesis of a simple achiral target, a well-optimized acid-catalyzed reaction may be sufficient. However, for the construction of a complex, chiral pharmaceutical intermediate, a transition metal-catalyzed approach, despite its complexity, is likely to be the superior choice. A thorough kinetic analysis, as outlined in this guide, is indispensable for understanding the nuances of each method and for developing robust and efficient synthetic routes to valuable molecules.
References
- 1. Kinetics of the thermal gas-phase decomposition of 6-oxabicyclo[3,1,0]hexane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 6-Oxabicyclo[3.1.0]hex-3-ene
In the realm of medicinal chemistry and materials science, small, strained heterocyclic molecules like 6-oxabicyclo[3.1.0]hex-3-ene are valuable building blocks. Their unique three-dimensional structures and inherent ring strain endow them with distinct reactivity profiles. A thorough understanding of their molecular architecture and energetic landscape is paramount for their effective utilization. This guide provides a comprehensive overview of the synergy between computational modeling and experimental characterization in the study of this compound. While direct, side-by-side comparative data for this specific molecule is not extensively published, this guide will delineate the established methodologies for its synthesis and characterization, alongside a robust computational workflow for predicting its properties. We will draw upon data from closely related analogs to illustrate the principles and expected outcomes of such a comparative analysis.
The Duality of Investigation: Computational Precedence and Experimental Validation
The study of strained molecules necessitates a dual approach. Computational chemistry offers a powerful predictive lens, allowing for the in silico exploration of molecular geometries, spectroscopic signatures, and reaction pathways before a single experiment is conducted. This foresight is invaluable for designing efficient synthetic routes and anticipating the physical and chemical behavior of the target molecule. Conversely, experimental data provides the ultimate ground truth, validating or refining computational models and revealing nuances that may not be captured by theoretical approximations. The iterative interplay between these two domains is the cornerstone of modern chemical research.
Computational Workflow: Predicting the Properties of this compound
A typical computational investigation of a molecule like this compound follows a well-defined workflow. The choice of theoretical methods is critical and is often a balance between computational cost and desired accuracy. For strained systems, Density Functional Theory (DFT) has emerged as a reliable and efficient approach.[1]
Caption: A typical workflow for the computational analysis of this compound.
Step-by-Step Computational Protocol:
-
Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-31G(d) basis set.[2] This process yields the equilibrium bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.[2]
-
Spectroscopic Prediction:
-
IR Spectrum: The calculated vibrational frequencies and their intensities provide a theoretical IR spectrum.
-
NMR Spectrum: The magnetic shielding tensors are calculated for each nucleus to predict the ¹H and ¹³C NMR chemical shifts.
-
-
Ring Strain Energy (RSE) Calculation: The high reactivity of strained rings is quantified by their RSE. This is typically calculated using a hypothetical isodesmic or homodesmotic reaction, where the number and types of bonds are conserved on both sides of the equation.[3] The enthalpy of this reaction corresponds to the strain energy of the cyclic molecule.
Experimental Protocol: Synthesis and Characterization
The most direct route to this compound is the epoxidation of a suitable precursor. A reported synthesis involves the reaction of cyclopentadiene with peracetic acid.[1]
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthetic Procedure:
-
To an ice-cold, stirred mixture of freshly distilled cyclopentadiene in dichloromethane (DCM), add anhydrous sodium carbonate.[1]
-
Slowly add a solution of peracetic acid to the suspension while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, for instance, by distillation, to yield this compound.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The C-O-C stretching of the epoxide and the C=C stretching of the alkene are characteristic peaks to look for.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.
Comparative Analysis: Bridging Theory and Experiment
Table 1: Illustrative Comparison of Expected Data for this compound
| Property | Computational Prediction (Illustrative) | Experimental Measurement (Expected) | Points of Comparison |
| Geometry | |||
| C1-C5 Bond Length | ~1.50 Å | (From Microwave Spectroscopy or X-ray) | Agreement on ring fusion geometry. |
| C3-C4 Bond Length | ~1.34 Å | (From Microwave Spectroscopy or X-ray) | Confirmation of the double bond length. |
| Dihedral Angle | (Calculated) | (From Microwave Spectroscopy or X-ray) | Determines the puckering of the five-membered ring. |
| Spectroscopy | |||
| ¹H NMR (δ, ppm) | (Calculated) | (Measured) | Accuracy of predicted chemical shifts for epoxide and olefinic protons. |
| ¹³C NMR (δ, ppm) | (Calculated) | (Measured) | Correlation between calculated and observed carbon chemical shifts. |
| IR (cm⁻¹) | (Calculated) | (Measured) | Matching of key vibrational modes (C-O-C, C=C). |
| Energetics | |||
| Ring Strain Energy | (Calculated via isodesmic reactions) | (Inferred from thermochemical experiments) | Validation of the calculated high reactivity. |
Discussion: Interpreting Discrepancies and Gaining Deeper Insights
Discrepancies between computational and experimental data are not failures but rather opportunities for deeper understanding. For instance, a calculated IR spectrum might show slight deviations from the experimental one due to the harmonic approximation used in the calculations, which neglects anharmonic effects present in real molecules. Similarly, predicted NMR chemical shifts can be influenced by solvent effects that are not always perfectly modeled in the gas-phase calculations. By critically evaluating these differences, researchers can refine their computational models and gain a more nuanced understanding of the molecule's behavior.
Conclusion
The comprehensive characterization of this compound, a molecule of significant interest, is best achieved through a synergistic application of computational and experimental techniques. While a complete, published dataset for a direct comparison is currently lacking, this guide has outlined the established workflows for both predicting its properties in silico and for its synthesis and experimental characterization. By following these protocols, researchers can generate the necessary data to bridge the gap between theory and reality, ultimately enabling the rational design and application of this and other strained heterocyclic systems in drug discovery and materials science.
References
A Senior Application Scientist's Guide to Peer-Reviewed Methods for the Analysis of 6-oxabicyclo[3.1.0]hex-3-ene
For researchers, scientists, and professionals in drug development, the rigorous analysis of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. 6-oxabicyclo[3.1.0]hex-3-ene and its derivatives are important building blocks in organic synthesis. This guide provides an in-depth comparison of peer-reviewed analytical methods for their characterization, focusing on the causality behind experimental choices and providing actionable protocols.
Introduction to the Analyte: this compound
This compound is a bicyclic epoxide derived from cyclopentadiene. Its strained epoxide ring and the presence of a double bond make it a versatile intermediate, but also susceptible to rearrangement and side reactions. Therefore, robust analytical methods are crucial to monitor its purity, stability, and reaction progression.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is dictated by the specific question being asked. Are you confirming the structure of a newly synthesized batch? Assessing its purity? Or determining the enantiomeric excess of a chiral derivative? The following table provides a comparative overview of the most common peer-reviewed methods for the analysis of this compound and its analogs.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | High sensitivity and resolution for volatile compounds; provides structural information from fragmentation patterns. | Not suitable for thermally labile compounds; may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation and stereochemical assignment. | Provides detailed structural information; non-destructive. | Lower sensitivity compared to MS; complex spectra for mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Purity of non-volatile derivatives and chiral separations. | Applicable to a wide range of compounds; excellent for quantitative analysis. | May require a chromophore for UV detection; lower resolution than GC for volatile compounds. |
| Infrared (IR) & Raman Spectroscopy | Functional group identification and monitoring reactions. | Fast and non-destructive; provides a unique molecular fingerprint. | Provides limited structural information; interpretation can be complex. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the workhorse for analyzing volatile compounds like this compound. The choice of the capillary column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, provides a good balance of selectivity for the parent compound and potential impurities. The temperature program is designed to ensure good separation of components with different boiling points while minimizing analysis time.
Trustworthiness: A well-validated GC-MS method will include the analysis of a known standard to confirm retention time and mass spectrum. The mass spectrum provides a fragmentation pattern that is a highly specific fingerprint of the molecule, allowing for confident identification by comparison to a library such as the NIST database.[1][2] The presence of a molecular ion peak (m/z 82 for the parent compound) and characteristic fragment ions confirms the identity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
dot
Caption: GC-MS workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is indispensable for the definitive structural confirmation of this compound and its derivatives.[3][4][5] ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. For this particular bicyclic system, the coupling constants between protons can help to establish the stereochemistry. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and has a well-defined residual solvent peak for referencing.
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. The chemical shifts, integration values, and coupling patterns must all be consistent with the proposed structure. For example, the protons on the epoxide ring of this compound are expected to appear at a characteristic chemical shift, and their coupling to adjacent protons can confirm their relative positions. SpectraBase offers reference NMR spectra for 6-oxabicyclo[3.1.0]hexane.[6]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Spectrometer: A 400 MHz or higher field spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
dot
Caption: NMR analysis workflow for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is suitable for the volatile parent compound, HPLC is the method of choice for less volatile or thermally sensitive derivatives. It is particularly powerful for chiral separations to determine the enantiomeric purity of a product.[7] The choice of a chiral stationary phase (CSP) is crucial and often requires screening. A normal-phase separation using a mobile phase of hexane and isopropanol is common for this class of compounds.
Trustworthiness: A robust HPLC method is validated by demonstrating specificity, linearity, accuracy, and precision. For chiral separations, the analysis of a racemic standard is essential to confirm the resolution of the two enantiomers. The peak area percentages directly correspond to the enantiomeric ratio.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A chiral column such as a CHIRALPAK® AD-H (or similar, screening may be required).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm, if the derivative has a chromophore).
-
Injection Volume: 10 µL.
-
dot
Caption: Chiral HPLC workflow for enantiomeric purity determination.
References
- 1. 6-Oxabicyclo[3.1.0]hexane [webbook.nist.gov]
- 2. 6-Oxabicyclo[3.1.0]hexane | C5H8O | CID 9244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. spectrabase.com [spectrabase.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Oxabicyclo[3.1.0]hex-3-ene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Oxabicyclo[3.1.0]hex-3-ene (CAS No. 7129-41-1). As a strained bicyclic epoxide, this compound presents unique handling challenges due to its reactivity and potential hazards. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is designed to empower researchers by explaining the causality behind each procedural step, fostering a proactive safety culture that extends beyond mere compliance.
Hazard Identification and Risk Assessment
Understanding the chemical's hazard profile is the foundation of its safe management. While specific toxicological data for this compound is limited, its structure as an epoxide and data from the closely related analogue, 6-Oxabicyclo[3.1.0]hexane (Cyclopentene oxide, CAS No. 285-67-6), mandate a cautious approach.[1][2] Epoxides as a class are known for their reactivity, driven by ring-strain, making them susceptible to reactions with nucleophiles, acids, and bases.[1][3]
Causality of Hazards: The primary hazards stem from two core features:
-
Epoxide Ring Reactivity: The three-membered ether ring is highly strained and can open unexpectedly, potentially leading to polymerization or reaction with incompatible materials. This reactivity makes it an irritant to skin, eyes, and the respiratory system.[1][2][3]
-
Flammability: The compound is a low-molecular-weight organic molecule and should be treated as a flammable liquid.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source.[1][3]
The following table summarizes the essential safety profile.
| Parameter | Data | Source(s) |
| CAS Number | 7129-41-1 | [4] |
| Molecular Formula | C₅H₆O | [4][5] |
| Physical State | Liquid | [1] |
| Boiling Point | ~112 °C | [5] |
| Primary Hazards | Highly Flammable Liquid and Vapor, Causes Skin Irritation, Causes Serious Eye Irritation, May Cause Respiratory Irritation. | [1][2][3] |
| GHS Hazard Statements | H225, H315, H319, H335 (Inferred from close analogue) | [2] |
| Incompatible Materials | Strong acids, bases, and oxidizing agents. | [1][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed in a refrigerator/flammables cabinet. | [1] |
Core Principles of Disposal
The proper disposal of reactive chemical waste is governed by three non-negotiable principles:
-
Personnel Safety: The immediate priority is to eliminate the risk of exposure to laboratory personnel through inhalation, ingestion, or skin/eye contact.
-
Environmental Protection: Chemical waste must be contained and disposed of in a manner that prevents its release into the air, soil, or waterways.[6]
-
Regulatory Compliance: Disposal must adhere to local, state, and federal regulations, which typically mandate that hazardous waste be managed by licensed professionals.[7][8]
The Golden Rule of Epoxide Waste: Never mix this compound waste with other chemical waste streams. Its inherent reactivity can lead to unforeseen and dangerous reactions. All waste must be collected in a dedicated, properly labeled container.[8]
Personal Protective Equipment (PPE)
A robust PPE protocol is your primary defense against accidental exposure. The following must be worn at all times when handling the chemical or its waste.
-
Eye Protection: Goggles that form a seal around the eyes are mandatory.[6] Standard safety glasses are insufficient.
-
Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A flame-resistant lab coat and long-sleeved clothing are required to protect the skin.[6]
-
Respiratory Protection: All handling of this compound and its waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3][9]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff for disposal. The entire workflow is predicated on the principle of containment and clear communication through labeling.
Experimental Workflow: Waste Collection and Storage
-
Container Selection:
-
Obtain a clean, dry container made of a compatible material (e.g., the original product bottle or a glass bottle).[9] The container must have a tightly fitting screw cap.
-
Causality: Using an incompatible container can lead to degradation of the container and a chemical spill. A tight seal is essential to prevent the escape of flammable vapors.[7][8]
-
-
Waste Labeling:
-
Waste Accumulation:
-
Place the labeled waste container in a secondary containment bin within the chemical fume hood where the waste is generated.
-
Add waste carefully to avoid splashing.
-
Crucially, keep the waste container tightly capped at all times, except when actively adding waste. [8][9]
-
Causality: Leaving a funnel in the bottle or the cap off constitutes an open container, which violates safety regulations and allows hazardous vapors to escape into the lab.[8][9]
-
-
Storage Prior to Disposal:
-
Once the experiment is complete or the container is full (do not exceed 90% capacity), ensure the cap is secure and the exterior of the container is clean.
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials like acids and bases.[8]
-
-
Final Disposal:
Logical Diagram: Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Wearing full PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the spill cleanup debris as hazardous waste and dispose of it according to the protocol in Section 4.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By integrating these expert-validated protocols and understanding the chemical principles that inform them, you can ensure the safe and responsible management of this compound in your laboratory.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 285-67-6 Cas No. | 6-Oxabicyclo[3.1.0]hexane | Apollo [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pfw.edu [pfw.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. entropyresins.com [entropyresins.com]
Navigating the Synthesis of 6-Oxabicyclo[3.1.0]hex-3-ene: A Guide to Essential Personal Protective Equipment and Safe Handling
For Immediate Use by Drug Development Professionals, Researchers, and Scientists
The compound 6-Oxabicyclo[3.1.0]hex-3-ene, a strained bicyclic epoxide, presents unique challenges in the laboratory setting. Its inherent reactivity, a key attribute for its utility in synthetic chemistry, also necessitates a robust and well-informed approach to safety. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), handling protocols, and emergency procedures required to work safely with this valuable chemical intermediate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, empowering researchers to build a self-validating culture of safety in their laboratories.
Understanding the Inherent Risks: A Proactive Stance on Safety
A closely related isomer, 6-Oxabicyclo[3.1.0]hex-2-ene, is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given the structural similarities, it is prudent to assume a comparable hazard profile for this compound. The strained three-membered ether ring makes the molecule susceptible to ring-opening reactions by a variety of nucleophiles, including water and biological macromolecules. This reactivity is the basis for its potential to cause irritation and sensitization. Furthermore, as a low molecular weight organic molecule, it is likely to be a flammable liquid with a low flash point, posing a fire risk.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield, worn in conjunction with goggles, provides a secondary layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Standard laboratory nitrile gloves offer good initial protection. For prolonged contact or when handling larger volumes, heavier-duty neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility charts and to change gloves immediately if contamination is suspected. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material (e.g., Nomex) or 100% cotton is mandatory. Synthetic materials can melt and adhere to the skin in the event of a fire, exacerbating injuries. The lab coat should be fully buttoned with sleeves rolled down. |
| Respiratory | Use in a Certified Chemical Fume Hood | All manipulations of this compound should be performed within a properly functioning chemical fume hood to control exposure to potentially harmful and flammable vapors. For situations where a fume hood is not feasible (a scenario that should be avoided), a comprehensive risk assessment must be conducted to determine the appropriate respiratory protection, which may include a respirator with an organic vapor cartridge. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. Leather or other non-porous materials are recommended. |
Procedural Guidance: From Receipt to Disposal
A systematic and meticulous workflow is the bedrock of safety when working with reactive chemicals. The following step-by-step procedures provide a framework for the safe handling of this compound.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Follow your institution's emergency procedures for damaged chemical containers.
-
Segregated and Ventilated Storage: Store this compound in a designated, well-ventilated flammable liquids storage cabinet. The storage area should be away from heat, sparks, and open flames.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential peroxide formation, a common hazard with ethers.
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.
Handling and Use
Caption: A stepwise workflow for the safe handling of this compound.
Waste Disposal
-
Waste Segregation: All waste contaminated with this compound, including reaction residues, contaminated solvents, and disposable labware (e.g., gloves, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.
-
Container Requirements: The waste container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Disposal Protocol: The disposal of chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound or its waste down the drain.[1] A common method for disposal of flammable organic compounds is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. Being prepared with a clear and practiced emergency plan is paramount.
Spills
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pillow).
-
Collect the contaminated absorbent material in a sealed bag or container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill yourself.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion: Fostering a Proactive Safety Culture
The responsible use of this compound in research and development hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory operations, you are not just protecting yourself and your colleagues; you are contributing to a culture of scientific excellence where safety and innovation go hand in hand.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
